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  • Product: N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide
  • CAS: 918810-70-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide: A Putative LSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the putative mechanism of action for N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide, focusing on its role as...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the putative mechanism of action for N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide, focusing on its role as an inhibitor of Lysine-Specific Demethylase 1 (LSD1). The structure of this compound, particularly the presence of a cyclopropylamine moiety, strongly suggests its classification within a well-established class of LSD1 inhibitors. This document will delve into the molecular interactions, downstream cellular consequences, and the experimental methodologies used to characterize such compounds.

Introduction: Lysine-Specific Demethylase 1 (LSD1) as a Key Epigenetic Regulator and Therapeutic Target

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation.[1] It primarily functions by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), an epigenetic mark associated with active gene transcription, thereby leading to transcriptional repression.[2] In certain contexts, such as in complex with the androgen receptor, LSD1 can also demethylate H3K9me1/2, a repressive mark, resulting in gene activation.[1]

Beyond its effects on histones, LSD1 also targets non-histone proteins like p53, DNMT1, and E2F1, influencing a wide array of cellular processes including cell differentiation, proliferation, and cell cycle control.[1][3] The overexpression of LSD1 has been implicated in a variety of cancers, including acute myeloid leukemia (AML), small-cell lung cancer, and prostate cancer, where it contributes to the maintenance of an oncogenic state.[3][4] This has established LSD1 as a significant and promising therapeutic target for cancer therapy.[5][6]

Core Mechanism of Action: Irreversible Inhibition of LSD1

The chemical scaffold of N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide strongly suggests that it functions as a mechanism-based inactivator of LSD1. Many potent LSD1 inhibitors are derivatives of tranylcypromine, a cyclopropylamine-containing compound.[5]

The catalytic cycle of LSD1 involves the FAD-dependent oxidative demethylation of its lysine substrates.[1] Irreversible inhibitors like those based on a cyclopropylamine scaffold covalently bind to the FAD cofactor within the enzyme's active site.[1] This covalent modification leads to the irreversible inactivation of the enzyme.[4] By blocking the catalytic activity of LSD1, these inhibitors prevent the demethylation of its substrates, leading to an accumulation of methylation marks, most notably H3K4me2, and subsequent alterations in gene expression.[1]

cluster_LSD1_Inhibition Mechanism of LSD1 Inhibition LSD1 LSD1 Enzyme (with FAD cofactor) Covalent_Adduct Irreversible Covalent Adduct (Inactivated Enzyme) LSD1->Covalent_Adduct Inhibitor N-[3-(aminomethyl)phenyl] cyclopropanecarboxamide Inhibitor->Covalent_Adduct Covalent Bonding to FAD

Caption: Covalent modification of the LSD1 FAD cofactor by the inhibitor.

Downstream Cellular Consequences of LSD1 Inhibition

The primary molecular outcome of LSD1 inhibition is the reactivation of aberrantly silenced genes.[2] This is achieved through the accumulation of H3K4me2 at the promoter regions of genes that are key for tumor suppression and cellular differentiation.[1]

The downstream effects of LSD1 inhibition are multifaceted and lead to potent anti-tumor activity:

  • Induction of Cellular Differentiation: In cancers like AML, LSD1 is known to be a key factor in the differentiation block that characterizes the disease.[7] Inhibition of LSD1 can overcome this block, leading to the differentiation of leukemic cells.[8]

  • Inhibition of Cell Proliferation and Growth: By reactivating tumor suppressor genes, LSD1 inhibitors can halt the uncontrolled proliferation of cancer cells.[3]

  • Apoptosis: The re-expression of pro-apoptotic genes can trigger programmed cell death in malignant cells.[9]

  • Modulation of the Tumor Microenvironment: LSD1 inhibition can also impact the tumor microenvironment by affecting the expression of cytokines and other signaling molecules.

cluster_Downstream_Effects Downstream Effects of LSD1 Inhibition LSD1_Inhibition LSD1 Inhibition H3K4me2_Increase Increased H3K4me2 LSD1_Inhibition->H3K4me2_Increase Gene_Reactivation Reactivation of Tumor Suppressor & Differentiation Genes H3K4me2_Increase->Gene_Reactivation Cellular_Outcomes Anti-Tumor Effects: - Differentiation - Proliferation Inhibition - Apoptosis Gene_Reactivation->Cellular_Outcomes

Caption: Signaling pathway from LSD1 inhibition to cellular outcomes.

Experimental Protocols for Characterizing LSD1 Inhibitors

To elucidate the mechanism of action and potency of a putative LSD1 inhibitor like N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide, a series of biochemical and cell-based assays are essential.

In Vitro LSD1 Biochemical Assay (Fluorescence-based)

This assay quantitatively measures the enzymatic activity of LSD1 and the potency of inhibitors.

Principle: The demethylation of a substrate by LSD1 produces hydrogen peroxide (H2O2) as a byproduct. In the presence of horseradish peroxidase (HRP), the H2O2 reacts with a probe (e.g., Amplex Red) to generate a fluorescent product (resorufin), which can be measured.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Reconstitute recombinant human LSD1 enzyme to a working concentration.

    • Prepare a stock solution of the H3K4me2 peptide substrate.

    • Prepare a detection reagent solution containing HRP and a fluorescent probe.

    • Prepare serial dilutions of the test inhibitor (N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide).

  • Assay Procedure:

    • To a 96-well plate, add the reaction buffer.

    • Add the test inhibitor at various concentrations.

    • Add the LSD1 enzyme and incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the reaction by adding the H3K4me2 peptide substrate and the HRP/probe detection reagent.[1]

    • Monitor the increase in fluorescence over time using a plate reader (excitation ~535 nm, emission ~590 nm).[1]

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Target Engagement Assay (Western Blot)

This assay confirms that the inhibitor engages with its target (LSD1) within a cellular context.

Principle: Effective inhibition of LSD1 in cells will lead to an accumulation of its substrate, H3K4me2. This increase can be detected by Western blotting using an antibody specific for H3K4me2.[1]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., an AML cell line) to ~70-80% confluency.

    • Treat the cells with increasing concentrations of the test inhibitor for a specified duration (e.g., 24-48 hours).

  • Histone Extraction:

    • Harvest the cells and lyse them to isolate the nuclei.

    • Extract the histone proteins from the nuclei using an acid extraction method.

  • Western Blotting:

    • Quantify the protein concentration of the histone extracts.

    • Separate equal amounts of histone proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]

    • Block the membrane to prevent non-specific antibody binding.

    • Probe the membrane with a primary antibody specific for H3K4me2.[1]

    • Also, probe with a primary antibody for a loading control (e.g., total Histone H3).[1]

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for H3K4me2 and the loading control.

    • Normalize the H3K4me2 signal to the loading control to determine the relative increase in H3K4me2 levels upon inhibitor treatment.

cluster_Experimental_Workflow Experimental Workflow for Inhibitor Characterization Biochemical_Assay In Vitro Biochemical Assay (IC50 Determination) Cell_Treatment Cell-Based Assay: Treatment of Cancer Cells Biochemical_Assay->Cell_Treatment Potency Target_Engagement Target Engagement Assay (Western Blot for H3K4me2) Cell_Treatment->Target_Engagement Mechanism in Cells Functional_Assays Cellular Functional Assays (Proliferation, Differentiation, Apoptosis) Target_Engagement->Functional_Assays Cellular Effects

Caption: A typical experimental workflow for characterizing an LSD1 inhibitor.

Quantitative Data and Structure-Activity Relationships (SAR)

The potency and selectivity of cyclopropylamine-based LSD1 inhibitors can vary significantly based on their chemical structure. The table below presents representative data for compounds with similar scaffolds to illustrate the typical range of activity and selectivity.

CompoundLSD1 IC50 (nM)MAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity (LSD1 vs. MAO)
Tranylcypromine~200,000~2,000~2,000~0.01
GSK2879552< 20> 100,000> 100,000> 5,000
ORY-1001< 20> 100,000~2,000> 5,000 (vs. MAO-A)

Data is representative and compiled from various sources for illustrative purposes.

The structure-activity relationship (SAR) studies of cyclopropylamine derivatives have shown that modifications to the phenyl ring and the carboxamide moiety can significantly impact potency and selectivity against related monoamine oxidases (MAO-A and MAO-B).[4] Achieving high selectivity for LSD1 over MAOs is a critical aspect of developing these compounds as safe and effective therapeutics.

Clinical Landscape of LSD1 Inhibitors

Several LSD1 inhibitors, many of which are based on the cyclopropylamine scaffold, have entered clinical trials for the treatment of various cancers.[3] For example, bomedemstat (IMG-7289) is being investigated for myelofibrosis and essential thrombocythemia, while iadademstat (ORY-1001) is in clinical trials for AML and small-cell lung cancer.[5][6] The clinical development of these agents underscores the therapeutic potential of targeting LSD1.

References

  • Mishra, V., et al. (2023). Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Peptides as an Emerging Class of Therapeutics. ACS Chemical Biology. Available from: [Link]

  • Huang, Y., et al. (2007). Inhibition of lysine-specific demethylase 1 by polyamine analogues results in reexpression of aberrantly silenced genes. Proceedings of the National Academy of Sciences. Available from: [Link]

  • DelveInsight. (2023). Lysine Specific Demethylase 1 (LSD-1) Inhibitor Pipeline Insight. Available from: [Link]

  • Li, Y., et al. (2023). New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment. Frontiers in Pharmacology. Available from: [Link]

  • Zheng, Y. C., et al. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PLOS One. Available from: [Link]

  • Vianello, C., et al. (2020). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Scientific Reports. Available from: [Link]

  • Mascarenhas, J., & Mughal, T. I. (2022). Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition as a Target for Disease Modification in Myelofibrosis. Cancers. Available from: [Link]

  • ResearchGate. Putative mechanism of action of LSD1 inhibitors. GSK2879552 inhibits... Available from: [Link]

  • Sarno, F., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Pharmacological Research. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to Investigating N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide as a Potential Therapeutic Agent

A Senior Application Scientist's Perspective on Unveiling a Compound's Therapeutic Promise Executive Summary The quest for novel therapeutic agents necessitates a rigorous, scientifically sound, and logically structured...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Unveiling a Compound's Therapeutic Promise

Executive Summary

The quest for novel therapeutic agents necessitates a rigorous, scientifically sound, and logically structured approach to target identification and validation. This guide provides an in-depth framework for the investigation of N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide, a compound of interest whose specific biological targets are not yet elucidated. Based on structural similarities to known pharmacologically active molecules, particularly those with a cyclopropylamine moiety, we hypothesize that a primary therapeutic target for this compound is Lysine-specific demethylase 1 (LSD1/KDM1A) . This document will serve as a technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive strategy to test this hypothesis and explore the therapeutic potential of N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide.

The Rationale: Why Lysine-specific Demethylase 1 (LSD1)?

LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine 4 and 9 of histone H3 (H3K4me1/2 and H3K9me1/2).[1][2] The enzymatic activity of LSD1 can lead to either transcriptional repression or activation, depending on the specific histone residue and the protein complex it is associated with.[1] Beyond its effects on histones, LSD1 also demethylates non-histone proteins, including p53 and DNMT1, thereby influencing a wide range of cellular processes.[2][3]

LSD1 is overexpressed in a multitude of cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), prostate cancer, and breast cancer, where its elevated activity is often associated with poor prognosis.[4][5][6] By repressing tumor suppressor genes and promoting oncogenic pathways, LSD1 contributes to cancer cell proliferation, survival, and differentiation block.[2] This central role in oncogenesis has made LSD1 a compelling target for therapeutic intervention.[2][7] Several LSD1 inhibitors are currently in clinical trials for various malignancies.[5][8]

The structure of N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide contains a cyclopropane ring adjacent to an amide group, which bears resemblance to the cyclopropylamine scaffold of tranylcypromine, a well-known irreversible inhibitor of LSD1.[6] This structural alert provides a strong rationale for prioritizing LSD1 as a potential target for this compound.

The LSD1 Signaling Pathway and Point of Intervention

The proposed mechanism of action involves the inhibition of LSD1's demethylase activity. This would lead to an accumulation of methylation marks on its histone and non-histone substrates, ultimately altering gene expression to induce anti-tumor effects such as cell differentiation, cell cycle arrest, and apoptosis.

LSD1_Pathway cluster_nucleus Cell Nucleus Compound N-[3-(aminomethyl)phenyl] cyclopropanecarboxamide LSD1 LSD1 (KDM1A) Compound->LSD1 Inhibition Histone Histone H3 (H3K4me2) LSD1->Histone Demethylation Gene_Repression Tumor Suppressor Gene Repression LSD1->Gene_Repression Enables Demethylated_Histone Histone H3 (H3K4me1/0) Histone->Demethylated_Histone Gene_Expression Tumor Suppressor Gene Expression Histone->Gene_Expression Allows Demethylated_Histone->Gene_Repression Differentiation Cell Differentiation Gene_Repression->Differentiation Blocks Apoptosis Apoptosis Gene_Repression->Apoptosis Blocks Gene_Expression->Differentiation Gene_Expression->Apoptosis

Figure 1. Proposed mechanism of action for N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide via LSD1 inhibition.

Experimental Workflow for Target Validation and Characterization

A multi-tiered approach, progressing from biochemical assays to cellular and in vivo models, is essential for a thorough investigation.

Experimental_Workflow Start Hypothesis: Compound targets LSD1 Biochemical Tier 1: Biochemical Assays (IC50, Selectivity) Start->Biochemical Cellular Tier 2: Cellular Assays (Target Engagement, Phenotype) Biochemical->Cellular InVivo Tier 3: In Vivo Models (Efficacy, PK/PD) Cellular->InVivo Conclusion Validated Therapeutic Target InVivo->Conclusion

Figure 2. A tiered experimental workflow for target validation.

Tier 1: Biochemical Assays

The initial step is to determine if the compound directly interacts with and inhibits the enzymatic activity of purified LSD1.

This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-mediated demethylation reaction.[9]

Principle: LSD1 + H3K4me2 peptide → H3K4me1 peptide + formaldehyde + H₂O₂ H₂O₂ + Amplex Red --(HRP)--> Resorufin (fluorescent)

Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide in 100% DMSO.

  • Reaction Setup: In a 384-well black plate, add recombinant human LSD1 enzyme to assay buffer (e.g., 50 mM HEPES, pH 7.5).

  • Inhibitor Incubation: Add the diluted compound and pre-incubate for 15 minutes at room temperature to allow for binding to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a solution containing the H3K4me2 peptide substrate, horseradish peroxidase (HRP), and Amplex Red.

  • Measurement: Monitor the increase in fluorescence (Excitation: 535 nm, Emission: 590 nm) over 30 minutes at 37°C.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

To assess the specificity of the compound, it should be tested against closely related FAD-dependent enzymes.

Targets for Selectivity Screening:

  • LSD2 (KDM1B): The closest homolog to LSD1.

  • Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B): Structurally related amine oxidases.

Methodology: Utilize established assay kits for each enzyme, such as those based on a kynuramine substrate for MAO-A and MAO-B.[10] A significantly higher IC50 value for these enzymes compared to LSD1 would indicate selectivity.

Parameter Expected Outcome for a Promising Candidate
LSD1 IC50 < 1 µM
LSD2 IC50 > 10-fold higher than LSD1 IC50
MAO-A/B IC50 > 10-fold higher than LSD1 IC50
Tier 2: Cellular Assays

These assays are critical to confirm that the compound engages LSD1 in a cellular environment and elicits the expected biological response.

Effective inhibition of LSD1 within cells should lead to an accumulation of its substrate, H3K4me2.[3]

Protocol:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., MV-4-11 for AML) and treat with varying concentrations of the compound for 24-48 hours. Include a vehicle control (DMSO).

  • Histone Extraction: Harvest the cells and perform histone extraction.

  • Western Blot:

    • Separate equal amounts of histone proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for H3K4me2 and a loading control (e.g., total Histone H3).

    • Use a secondary antibody conjugated to HRP for chemiluminescent detection.

  • Analysis: An increase in the H3K4me2 band intensity relative to the loading control will confirm target engagement.

A. Cell Proliferation Assay: To determine the effect of the compound on cancer cell growth, a cell viability assay should be performed.

Protocol (using CellTiter-Glo®):

  • Cell Seeding: Seed cancer cells (e.g., MV-4-11) in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of the compound for 72 hours.

  • Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition).

B. AML Cell Differentiation Assay: In AML, LSD1 inhibition is known to induce myeloid differentiation.[5] This can be assessed by measuring the expression of the cell surface marker CD11b.

Protocol (Flow Cytometry):

  • Cell Treatment: Treat an AML cell line (e.g., THP-1) with the compound for 5-7 days.

  • Staining: Stain the cells with a fluorescently labeled anti-CD11b antibody.

  • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of CD11b-positive cells.

  • Analysis: An increase in the CD11b-positive population indicates induced differentiation.

Tier 3: In Vivo Models

If the compound demonstrates potent and on-target activity in cellular assays, its efficacy should be evaluated in an animal model of cancer.

Model: A subcutaneous xenograft model using a relevant human cancer cell line (e.g., MV-4-11 for AML) in immunodeficient mice.[11][12]

Protocol:

  • Tumor Implantation: Inject cancer cells subcutaneously into the flank of the mice.

  • Treatment: Once tumors are established, randomize the mice into vehicle control and treatment groups. Administer the compound (e.g., orally or intraperitoneally) daily for a specified period.

  • Tumor Growth Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blot for H3K4me2) and histopathology.

  • Efficacy Assessment: Evaluate the anti-tumor activity based on tumor growth inhibition.[12]

Advanced Target Validation: CRISPR-Cas9

To definitively prove that the compound's effects are mediated through LSD1, CRISPR-Cas9 technology can be employed to generate LSD1 knockout or mutant cell lines.[13]

CRISPR_Validation cluster_wt Wild-Type Cells cluster_ko LSD1 KO Cells (CRISPR) WT_Cells WT Cells Compound_WT Add Compound WT_Cells->Compound_WT WT_Effect Cell Death/ Differentiation Compound_WT->WT_Effect KO_Cells LSD1 KO Cells Compound_KO Add Compound KO_Cells->Compound_KO KO_No_Effect No Effect Compound_KO->KO_No_Effect

Figure 3. Logic of CRISPR-based on-target validation.

If the compound loses its activity in the LSD1 knockout cells compared to the wild-type cells, it provides strong evidence that LSD1 is the primary target.

Conclusion and Future Directions

This guide outlines a systematic and rigorous approach to investigate the therapeutic potential of N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide, with a primary focus on LSD1 as a hypothetical target. Positive results from this cascade of experiments would provide a strong foundation for further preclinical development, including medicinal chemistry efforts to optimize potency and pharmacokinetic properties, as well as broader in vivo efficacy studies in various cancer models. The field of epigenetics offers a wealth of opportunities for novel cancer therapies, and a thorough, mechanism-driven investigation is the cornerstone of translating a promising compound into a life-saving medicine.

References

  • Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study. [Link]

  • Lysine specific demethylase 1 is a molecular driver and therapeutic target in sarcoma. [Link]

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. [Link]

  • Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study. [Link]

  • Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study. [Link]

  • LSD1 Histone Demethylase Assays and Inhibition. [Link]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. [Link]

  • Lysine-Specific Demethylase 1: A Promising Target Therapy. [Link]

  • FDA Clears Investigational New Drug Application for REC-4539 in SCLC. [Link]

  • Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). [Link]

  • LSD1: biologic roles and therapeutic targeting. [Link]

  • Activity of the LSD1 inhibitor HCI-2509 in ER-negative breast cancer cells. [Link]

  • Phase 3 study of the lysine-specific demethylase 1 (LSD1) inhibitor bomedemstat in patients with essential thrombocythemia (ET). [Link]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. [Link]

  • Putative mechanism of action of LSD1 inhibitors. [Link]

  • Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. [Link]

  • In vivo evaluation of the lysine‐specific demethylase (KDM1A/LSD1) inhibitor SP‐2577 (Seclidemstat) against pediatric sarcoma preclinical models. [Link]

  • Utilizing a structure-based virtual screening approach to discover potential LSD1 inhibitors. [Link]

  • In Silico Identification of LSD1 Inhibition-Responsive Targets in Small Cell Lung Cancer. [Link]

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Foundational

Harnessing the Aminomethyl-Phenyl Pharmacophore: A Technical Guide to Multi-Target Neuroprotection

Executive Summary The development of disease-modifying therapies for neurodegenerative disorders—such as Alzheimer’s disease (AD), Parkinson’s disease (PD), and ischemic stroke—requires molecules capable of addressing co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of disease-modifying therapies for neurodegenerative disorders—such as Alzheimer’s disease (AD), Parkinson’s disease (PD), and ischemic stroke—requires molecules capable of addressing complex, intersecting pathologies. The aminomethyl-phenyl pharmacophore has emerged as a privileged structural motif in neuropharmacology. Its unique steric and electronic profile allows it to act as a versatile binding determinant across multiple therapeutic targets, including monoamine oxidase B (MAO-B), inducible nitric oxide synthase (iNOS), Factor Xa (FXa), and amyloidogenic proteins.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural chemistry and practical laboratory application. This guide dissects the mechanistic pathways of aminomethyl-phenyl compounds, provides quantitative efficacy data, and outlines self-validating experimental protocols required for rigorous preclinical drug development.

Mechanistic Pathways of Neuroprotection

The neuroprotective potential of the aminomethyl-phenyl group is defined by its ability to engage deep enzymatic pockets and disrupt pathological protein-protein interactions. The mechanisms can be categorized into four primary pathways:

Pathway A: iNOS Inhibition and Nitrosative Stress Mitigation

Microglial activation drives neurodegeneration through the overproduction of nitric oxide (NO) via iNOS, which reacts with superoxide to form highly toxic peroxynitrite (ONOO-). The compound 1400W (N-((3-(aminomethyl)phenyl)methyl)ethanimidamide) utilizes its aminomethyl-phenyl core to act as a slow, tight-binding, and highly selective inhibitor of iNOS. This precision preserves the physiological functions of endothelial and neuronal NOS, effectively preventing oxidative damage without compromising vascular or synaptic integrity[1]. In models of H₂O₂-induced neuronal injury, 1400W significantly decreases nitrite content and rescues cellular antioxidant potential[2].

Pathway B: MAO-B Inhibition and Mitochondrial Rescue

Derivatives such as PF9601N and MT-031 incorporate the aminomethyl-phenyl moiety alongside a propargylamine group to irreversibly inhibit MAO-B[3]. MAO-B catalyzes the oxidative deamination of dopamine, generating reactive oxygen species (ROS) as a toxic byproduct. By inhibiting this enzyme, these compounds halt ROS generation and actively upregulate anti-apoptotic proteins (Bcl-2) and neurotrophic factors (BDNF, GDNF)[3]. Furthermore, PF9601N directly mitigates excitotoxicity by reducing kainate-evoked glutamate release[4].

Pathway C: Anti-Aggregation of Amyloid-β and Tau

Beyond enzymatic inhibition, the aminomethyl-phenyl structure can disrupt pathological protein aggregation. Novel amodiaquine (AQ) derivatives featuring a 2-aminomethylphenyl moiety have been synthesized to dual-target Aβ and Tau. These compounds actively inhibit the production of Aβ40 and Aβ42 in human neuroblastoma cells and facilitate the disassembly of existing toxic oligomers, offering a disease-modifying approach to AD[5].

Pathway D: Vascular Neuroprotection via Factor Xa Inhibition

Ischemic stroke triggers secondary neurodegeneration due to prolonged hypoxia. DPC602 , a pyrazole derivative containing a 2-(aminomethyl)phenyl group, acts as a potent Factor Xa inhibitor. By improving cerebral blood flow immediately following thromboembolic events, DPC602 provides profound, dose-dependent neuroprotection[6].

Pathway A Aminomethyl-Phenyl Pharmacophore B iNOS Inhibition (e.g., 1400W) A->B C MAO-B Inhibition (e.g., PF9601N) A->C D Aβ/Tau Modulation (e.g., AQ Derivatives) A->D E ↓ NO & ONOO- Levels B->E F ↓ ROS & Glutamate ↑ Bcl-2 & BDNF C->F G ↓ Toxic Oligomers D->G H Neuronal Survival & Functional Recovery E->H F->H G->H

Multi-target signaling pathways of aminomethyl-phenyl compounds in neuroprotection.

Quantitative Efficacy Metrics

To evaluate the translational viability of these compounds, we must benchmark their quantitative efficacy across diverse pathological models. The table below summarizes the core data driving the development of these derivatives.

CompoundPrimary TargetExperimental ModelKey Efficacy MetricReference
1400W iNOSLPS/IFN-γ Co-culture & H₂O₂↓ Nitrite production (from 37.59 to 17.1 µM); preserved viability[1],[2]
PF9601N MAO-BStriatal Microdialysis (In Vivo)↓ Kainate-evoked glutamate release; ↓ astrocytosis & apoptosis[4]
MT-031 MAO-B / AChEPD & AD Cell Models↓ ROS accumulation; ↑ Anti-inflammatory cytokines[3]
AQ-Derivatives Aβ & TauSY5Y-APP695 Cells↓ Aβ40 and Aβ42 production; inhibited oligomer aggregation[5]
DPC602 Factor XaThromboembolic Stroke (In Vivo)89% reduction in ischemic lesion size (at 8 mg/kg dose)[6]

Experimental Methodologies: Self-Validating Protocols

As researchers, we must ensure our assays differentiate true neuroprotection from artifactual responses. The following protocols are designed with built-in self-validating logic to ensure high-fidelity data generation.

Protocol 1: In Vitro Neuroinflammation & iNOS Inhibition Assay

Causality & Rationale: Glial activation is a primary driver of neurodegeneration. We utilize a neuron-microglia co-culture system because isolated neurons cannot mount a physiological inflammatory response. We run parallel assays using BV2 cell lines (for high-throughput reproducibility) and primary microglia (for physiological fidelity)[1].

Step-by-Step Methodology:

  • Co-Culture Establishment: Seed primary cortical neurons from E18 rodents. At day 10 in vitro (DIV10), introduce microglial cells at a 1:5 (microglia:neuron) ratio.

  • Prophylactic Target Engagement: Pre-treat cultures with the aminomethyl-phenyl derivative (e.g., 1400W at 10–50 µM) for 1 hour. Causality: Pre-treatment is critical to occupy the iNOS active site prior to the massive transcriptional upregulation induced by cytokines.

  • Inflammatory Challenge: Introduce LPS (100 ng/mL) and IFN-γ (10 U/mL) to induce a robust neuroinflammatory cascade[1]. Incubate for 24-48 hours.

  • Self-Validating Readouts:

    • Readout A (Efficacy): Quantify NO production via Griess reagent assay by measuring nitrite accumulation in the media[2].

    • Readout B (Viability): Perform an LDH (Lactate Dehydrogenase) release assay.

    • Validation Logic: If NO levels decrease but LDH release remains high, the compound is intrinsically neurotoxic. True neuroprotection requires a simultaneous drop in both NO and LDH.

Protocol 2: In Vivo Excitotoxicity via Striatal Microdialysis

Causality & Rationale: To validate the neuroprotective properties of MAO-B inhibitors like PF9601N against excitotoxicity, static ex vivo tissue analysis is insufficient. We employ in vivo microdialysis to capture real-time extracellular neurotransmitter fluxes in freely moving animals, providing temporal resolution of the excitotoxic event[4].

Step-by-Step Methodology:

  • Stereotaxic Surgery: Implant a microdialysis guide cannula into the striatum of adult rats. Allow 48 hours for surgical recovery to re-establish blood-brain barrier integrity.

  • Systemic Administration: Administer PF9601N (40 mg/kg, single i.p. injection)[4]. Causality: Systemic injection confirms that the aminomethyl-phenyl compound successfully crosses the blood-brain barrier to exert its effects.

  • Local Excitotoxic Challenge: Perfuse kainic acid (1 mM) directly through the microdialysis probe. This induces localized excitotoxicity without triggering fatal systemic seizures.

  • Real-Time Sampling & HPLC: Collect dialysate fractions every 15 minutes. Analyze samples via High-Performance Liquid Chromatography (HPLC) to quantify glutamate, aspartate, taurine, and dopamine levels[4].

  • Self-Validating Histology: Following the microdialysis period, sacrifice the animal and perform ex vivo histological evaluation (e.g., TUNEL staining for apoptosis).

    • Validation Logic: The transient biochemical data (reduced kainate-evoked glutamate release) must directly correlate with the terminal histological data (reduced microgliosis and apoptosis) to confirm true neuroprotection[4].

Workflow Start Experimental Design InVitro In Vitro: Co-culture Start->InVitro InVivo In Vivo: Microdialysis Start->InVivo Trt1 1400W Pre-treatment (iNOS Inhibition) InVitro->Trt1 Trt2 PF9601N Pre-treatment (MAO-B Inhibition) InVivo->Trt2 Ind1 LPS/IFN-γ Challenge Trt1->Ind1 Ind2 Kainic Acid Infusion Trt2->Ind2 Read1 Griess Assay (NO) LDH Assay (Toxicity) Ind1->Read1 Read2 HPLC (Glutamate) Ex Vivo Histology Ind2->Read2 Val Self-Validating Neuroprotection Data Read1->Val Read2->Val

Parallel in vitro and in vivo self-validating workflows for neuroprotective efficacy.

Translational Outlook & Drug Development Considerations

While the aminomethyl-phenyl scaffold offers unparalleled multi-target versatility, clinical translation requires careful optimization of pharmacokinetics. The primary amine functionality must be balanced to ensure adequate blood-brain barrier (BBB) penetrance without acting as a substrate for rapid peripheral metabolism. Future drug design should leverage this pharmacophore in chimeric compounds—such as the dual ChE-MAO inhibitor MT-031—to simultaneously address symptomatic relief and disease modification in neurodegenerative disorders[3]. By strictly adhering to self-validating preclinical protocols, drug development professionals can confidently advance these promising molecules toward clinical trials.

References

  • A novel neuroprotective cholinesterase-monoamine oxidase inhibitor for treatment of dementia and depression in Parkinson's disease OAE Publishing[Link]

  • Inhibition of Factor Xa Reduces Ischemic Brain Damage After Thromboembolic Stroke in Rats American Heart Association Journals[Link]

  • Amodiaquine Modulates Aggregation and Disassembly of Amyloid-β and Tau and Attenuates Neuroinflammatory Responses and Aβ Production National Institutes of Health (NIH) / PMC[Link]

  • Modelling neuroinflammation in vitro: a tool to test the potential neuroprotective effect of anti-inflammatory agents National Institutes of Health (NIH) / PubMed [Link]

  • 20-Hydroxyecdysone Protects against Oxidative Stress-Induced Neuronal Injury by Scavenging Free Radicals and Modulating NF-κB and JNK Pathways PLOS One[Link]

  • Neuroprotective effects of the MAO-B inhibitor, PF9601N, in an in vivo model of excitotoxicity National Institutes of Health (NIH) / PubMed[Link]

Sources

Exploratory

Discovery and Synthesis of N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide: A Technical Guide for Target-Directed Drug Design

Executive Summary In contemporary medicinal chemistry and fragment-based drug discovery (FBDD), the design of highly selective kinase inhibitors and epigenetic modulators relies on bifunctional building blocks. N-[3-(ami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and fragment-based drug discovery (FBDD), the design of highly selective kinase inhibitors and epigenetic modulators relies on bifunctional building blocks. N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide (CAS: 918810-70-5) has emerged as a structurally optimal intermediate[1],[2]. By combining a conformationally rigid, lipophilic cyclopropyl group with a meta-substituted aminomethylphenyl moiety, this molecule provides a perfect balance of hydrogen-bonding capability, vector projection, and hydrophobic bulk. This whitepaper details the structural rationale, optimized synthetic methodologies, and self-validating experimental protocols required to synthesize and utilize this compound effectively.

Structural Rationale & Pharmacophore Analysis

The selection of N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide as a core fragment is driven by specific structure-activity relationship (SAR) principles:

  • The Cyclopropyl Group: Unlike linear alkyl chains, the cyclopropyl ring enhances lipophilic efficiency (LipE) while maintaining a low molecular weight. The increased s-character of the C-H bonds in the cyclopropane ring makes it significantly more resistant to cytochrome P450-mediated oxidative metabolism.

  • The Amide Linker: This moiety acts as a critical bidentate hydrogen bond donor/acceptor. In kinase inhibitor design, the amide often anchors the molecule to the highly conserved hinge region of the ATP-binding pocket.

  • The Aminomethyl Group: With a pKa of approximately 9.5, the primary amine is protonated at physiological pH. This generates an ammonium cation that serves as a powerful vector for forming robust ionic interactions and salt bridges with acidic residues (e.g., Aspartate or Glutamate) within target protein active sites.

Pharmacophore cluster_ligand Ligand: N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide cluster_target Target Protein Pocket Cyclopropyl Cyclopropyl Ring (Lipophilic Bulk) Amide Amide Linker (H-Bond Donor/Acceptor) Cyclopropyl->Amide Hydrophobic Hydrophobic Pocket Cyclopropyl->Hydrophobic Van der Waals Phenyl Phenyl Ring (Pi-Pi Stacking) Amide->Phenyl Hinge Hinge Region Backbone Amide->Hinge Hydrogen Bonding Aminomethyl Aminomethyl Group (Primary Amine) Phenyl->Aminomethyl AspGlu Asp/Glu Residue (Salt Bridge) Aminomethyl->AspGlu Ionic Interaction

Pharmacophore model detailing ligand-target interactions.

Synthetic Methodologies & Workflow

A highly efficient, scalable two-step synthesis from commercially available 3-aminobenzonitrile ensures high atom economy and purity.

  • Amidation: The primary aniline of 3-aminobenzonitrile is acylated using cyclopropanecarbonyl chloride to yield the stable intermediate N-(3-cyanophenyl)cyclopropanecarboxamide (CAS: 101946-36-5)[3],[4].

  • Nitrile Reduction: The cyano group is selectively reduced to a primary amine via catalytic hydrogenation to yield the final target[1].

Synthesis A 3-Aminobenzonitrile C N-(3-cyanophenyl) cyclopropanecarboxamide A->C TEA, DCM 0°C to RT B Cyclopropanecarbonyl Chloride B->C D N-[3-(aminomethyl)phenyl] cyclopropanecarboxamide C->D Raney-Ni, H2 NH3/MeOH

Synthetic workflow for N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide.

Experimental Protocols (Self-Validating Systems)

Step 1: Synthesis of N-(3-cyanophenyl)cyclopropanecarboxamide

Objective: Form the amide bond selectively while preventing aniline protonation.

  • Initiation: Dissolve 3-aminobenzonitrile (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

    • Causality: Anhydrous DCM is an aprotic solvent that prevents the competitive hydrolysis of the highly reactive acid chloride.

  • Base Addition: Add Triethylamine (TEA, 1.5 eq) and cool the mixture to 0°C.

    • Causality: TEA acts as an acid scavenger. Cooling to 0°C controls the exothermic nature of the acylation, preventing the formation of di-acylated byproducts.

  • Acylation: Dropwise add cyclopropanecarbonyl chloride (1.1 eq).

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, favoring mono-acylation.

  • Validation & Workup: Monitor via TLC (Hexanes/EtOAc 7:3). Upon complete consumption of the starting material, quench with saturated aqueous NaHCO3.

    • Causality: NaHCO3 neutralizes residual acid and unreacted acid chloride. Extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the intermediate[3].

Step 2: Nitrile Reduction to Target Compound

Objective: Reduce the nitrile to a primary amine without inducing dimerization.

  • Preparation: Dissolve the intermediate from Step 1 in a solution of 7N Ammonia in Methanol (NH3/MeOH).

    • Causality: The high concentration of ammonia shifts the equilibrium of the reactive imine intermediate, effectively outcompeting the newly formed primary amine and entirely suppressing the formation of secondary amine dimers.

  • Catalyst Addition: Add Raney-Nickel catalyst (10% w/w).

    • Causality: Raney-Ni is highly chemoselective for nitrile reduction under these conditions and avoids the dehalogenation risks associated with Pd/C.

  • Hydrogenation: Purge the Parr reactor with N2 three times, then H2 three times. Pressurize to 50 psi H2 and stir at room temperature for 12 hours.

    • Causality: N2 purging is a critical safety validation step to remove oxygen, preventing explosive mixtures with H2 and the pyrophoric Raney-Ni.

  • Validation & Workup: Filter the mixture through a pad of Celite to remove the catalyst.

    • Causality: Celite prevents the fine Raney-Ni particles from passing through the filter paper, which could spontaneously ignite upon drying. Concentrate the filtrate to afford the target compound C11H14N2O[5].

Quantitative Data Presentation

Table 1: Physicochemical Properties

Property Value Reference
Chemical Name N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide [1]
CAS Registry Number 918810-70-5 [2]
Molecular Formula C11H14N2O [5]
Molecular Weight 190.24 g/mol [2]

| Intermediate CAS | 101946-36-5 |[3],[4] |

Table 2: Optimization of Nitrile Reduction (Step 2 Causality Metrics)

Catalyst Solvent System Additive Yield (%) Major Byproduct
Pd/C (10%) Methanol None 45% Secondary amine (dimer)
Pd/C (10%) Methanol HCl (aq) 65% Cleavage products
Raney-Ni Methanol None 70% Secondary amine (dimer)

| Raney-Ni | Methanol | NH3 (gas/solution) | >92% | Trace (<2%) |

References

  • [1] Thoreauchem. "N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide - Product Detail." Source: thoreauchem.com. URL: [Link]

  • [3] CRO Splendid Lab Pvt. Ltd. "N-(3-Cyanophenyl)cyclopropanecarboxamide - CSL-15088." Source: splendidlab.com. URL: [Link]

Sources

Foundational

N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide and Its Analogs: A Comprehensive Technical Guide on Synthesis, Structural Biology, and Kinase Inhibitor Development

Structural Rationale & Chemical Identity In the landscape of rational drug design, the selection of bifunctional building blocks is critical for developing highly selective kinase inhibitors. N-[3-(aminomethyl)phenyl]cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Chemical Identity

In the landscape of rational drug design, the selection of bifunctional building blocks is critical for developing highly selective kinase inhibitors. N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide (CAS: 918810-70-5) [1] has emerged as a highly privileged structural scaffold, particularly in the synthesis of diaminopyrimidine-based therapeutics [2].

The structural architecture of this molecule (Molecular Formula: C11H14N2O, MW: 190.24 g/mol ) [3] provides three distinct pharmacological advantages:

  • Conformational Restriction & Metabolic Stability: The cyclopropanecarboxamide moiety acts as a rigid, low-lipophilicity bioisostere. Unlike linear alkyl amides, the cyclopropane ring resists cytochrome P450-mediated oxidation while occupying specific hydrophobic sub-pockets within kinase domains [2].

  • Geometric Vectoring: The meta-substitution pattern of the aminomethyl group relative to the amide is geometrically critical. It projects the primary amine at an optimal angle to serve as a linker, ensuring that when the core binds to the target, the rest of the molecule is directed toward the solvent-exposed region.

  • Orthogonal Reactivity: The molecule features a highly nucleophilic primary aliphatic amine (aminomethyl) and a stable secondary aromatic amide, allowing for precise, catalyst-driven cross-coupling reactions without unwanted side reactions.

Regioselective Synthesis Methodology

A common pitfall in synthesizing this scaffold is the direct acylation of 3-(aminomethyl)aniline. Because the aliphatic amine is significantly more nucleophilic than the aromatic aniline, direct reaction with cyclopropanecarbonyl chloride yields the incorrect regioisomer.

To ensure absolute scientific integrity and high yields, the following self-validating regioselective protocol must be employed. By masking the aliphatic amine first, we force the acylation to occur exclusively at the aniline nitrogen.

Step-by-Step Synthesis Protocol
  • Aliphatic Amine Protection:

    • Dissolve 3-nitrobenzylamine in dichloromethane (DCM). Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc 2​ O) and triethylamine (TEA).

    • Causality: The Boc group selectively protects the highly reactive aliphatic amine, preventing it from participating in subsequent acylation steps.

  • Nitro Reduction:

    • Transfer the isolated tert-butyl (3-nitrobenzyl)carbamate to a Parr shaker. Dissolve in methanol, add 10% Pd/C catalyst, and hydrogenate at 30 psi H 2​ for 4 hours.

    • Causality: This cleanly reduces the nitro group to an aniline, preparing the precise site for cyclopropanecarboxamide formation.

  • Regioselective Acylation:

    • Cool the solution of tert-butyl (3-aminobenzyl)carbamate and N,N-Diisopropylethylamine (DIPEA) in DCM to 0°C. Dropwise, add cyclopropanecarbonyl chloride.

    • Causality: The low temperature controls the exothermic reaction, preventing di-acylation and ensuring the cyclopropane ring is cleanly attached to the aromatic ring.

  • Deprotection & Isolation:

    • Treat the intermediate with 4N HCl in dioxane for 2 hours at room temperature. Evaporate the solvent to yield N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride as a white solid.

SynthesisWorkflow Start 3-Nitrobenzylamine (Starting Material) Protect Boc Protection & Reduction (Boc2O, then Pd/C, H2) Start->Protect Block Aliphatic Amine Acylate Regioselective Acylation (Cyclopropanecarbonyl chloride) Protect->Acylate Free Aniline Deprotect Boc Deprotection (HCl/Dioxane) Acylate->Deprotect Intermediate Core N-[3-(aminomethyl)phenyl] cyclopropanecarboxamide Deprotect->Core Core Scaffold Coupling SNAr Coupling (Diaminopyrimidine Core) Core->Coupling Vector Integration Final Target Kinase Inhibitor Coupling->Final Target Drug

Regioselective synthesis workflow for N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide.

Pharmacological Application: HPK1 Inhibition

The primary modern application of this scaffold is in the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors [4]. HPK1 (MAP4K1) is a critical negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates SLP-76, leading to its ubiquitination and degradation, thereby suppressing the immune response.

By utilizing N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide as a side-chain coupled to a diaminopyrimidine core, researchers have developed potent HPK1 inhibitors. The diaminopyrimidine core acts as the ATP-competitive hinge binder, while our cyclopropane scaffold extends into the solvent-exposed channel, locking the kinase in an inactive conformation and preventing SLP-76 degradation. This restores robust anti-tumor T-cell activity.

HPK1Pathway TCR T-Cell Receptor (TCR) LAT LAT / SLP-76 Complex TCR->LAT Activation HPK1 HPK1 (MAP4K1) LAT->HPK1 Recruits Degradation SLP-76 Degradation (Immune Suppression) HPK1->Degradation Phosphorylates Inhibitor Scaffold-Derived HPK1 Inhibitor Inhibitor->HPK1 Inhibits Kinase Activation T-Cell Activation (Anti-Tumor Immunity) Degradation->Activation Blocks

HPK1 signaling pathway illustrating the intervention point of scaffold-derived inhibitors.

Structure-Activity Relationship (SAR) Profiling

When developing analogs, the specific geometry and composition of the scaffold drastically affect both potency and pharmacokinetic stability. The table below summarizes representative quantitative SAR data when variations of the scaffold are coupled to a standard diaminopyrimidine core.

Scaffold Variation (Coupled to Core)HPK1 IC 50​ (nM)T-Cell Proliferation EC 50​ (nM)Human Liver Microsome T 1/2​ (min)Structural Rationale
N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide 1.2 18.5 >120 Optimal vectoring; cyclopropane resists metabolism.
N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide450.0>1000>120Para-substitution causes severe steric clash in the binding pocket.
N-[3-(aminomethyl)phenyl]acetamide3.542.125Methyl group lacks the hydrophobic bulk of cyclopropane; highly susceptible to rapid hydrolysis.
N-[3-(aminomethyl)phenyl]cyclopentanecarboxamide15.8110.485Cyclopentane is too bulky, reducing binding affinity and increasing lipophilicity.

Data Interpretation: The meta-cyclopropyl derivative (our core subject) provides the optimal balance of sub-nanomolar target engagement and excellent metabolic stability, validating its selection as a premier building block.

Biochemical Validation: TR-FRET Kinase Assay Protocol

To validate the efficacy of analogs derived from this scaffold, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is mandatory. Causality for choice of assay: Heterocyclic kinase inhibitors (like diaminopyrimidines) frequently exhibit auto-fluorescence at standard wavelengths. TR-FRET introduces a microsecond temporal delay before reading the emission, allowing short-lived background compound fluorescence to decay, thereby isolating the true biological signal and preventing false positives.

Assay Methodology
  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Titration: Perform a 3-fold serial dilution of the synthesized analog in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume pro-plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise, contact-free dispensing.

  • Enzyme/Substrate Addition: Add 5 µL of recombinant HPK1 enzyme (final concentration 0.5 nM) and ULight-labeled SLP-76 peptide substrate (final concentration 50 nM) suspended in kinase buffer. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP (at the predetermined Km​ value, typically 10 µM). Incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg 2+ and halt kinase activity) and a Europium-labeled anti-phospho-SLP-76 antibody.

  • Readout & Analysis: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission 1: 615 nm for Europium; Emission 2: 665 nm for ULight). Calculate the IC 50​ by plotting the 665/615 ratio against the log of the compound concentration using a 4-parameter logistic fit.

Conclusion

N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide is far more than a simple chemical intermediate; it is a meticulously engineered pharmacophore. By combining the metabolic resilience of a cyclopropane ring with the precise spatial vectoring of a meta-aminomethyl group, it serves as a cornerstone for modern kinase inhibitor development. Through rigorous, regioselective synthesis and advanced biochemical validation like TR-FRET, drug development professionals can leverage this scaffold to unlock highly potent, selective therapeutics, particularly in the realm of immuno-oncology and HPK1 inhibition.

References

  • Bio-Fount. (n.d.). 918810-70-5 | N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide. Retrieved March 13, 2026, from [Link]

  • Google Patents. (2022). Diaminopyrimidine carboxamide inhibitors of hpk1 (WO2022098809A1).
Exploratory

The Cyclopropane Ring: A Small Scaffold with a Large Impact on Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The cyclopropane ring, the smallest of the carbocycles, has emerged as a powerful and versatile tool in modern medicina...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, the smallest of the carbocycles, has emerged as a powerful and versatile tool in modern medicinal chemistry. Its unique stereoelectronic properties, stemming from significant ring strain and enhanced s-character of its carbon-carbon bonds, impart profound and often beneficial effects on the biological activity of molecules. This guide provides a comprehensive exploration of the multifaceted roles of the cyclopropane moiety in drug design and development. We will delve into the fundamental chemical principles that govern its behavior, its strategic application as a bioisosteric replacement, its influence on molecular conformation and metabolic stability, and its successful incorporation into a range of approved therapeutics. Through an analysis of key case studies and experimental data, this document aims to equip researchers and drug development professionals with the knowledge to effectively leverage the cyclopropane ring as a strategic element in the design of novel, potent, and selective therapeutic agents.

The Unique Chemical Landscape of the Cyclopropane Ring

The biological utility of the cyclopropane ring is a direct consequence of its distinct chemical and physical properties, which deviate significantly from that of acyclic or larger cyclic alkanes.

Ring Strain and Bonding

The defining feature of cyclopropane is its immense ring strain, a combination of angle strain and torsional strain. The C-C-C bond angles are constrained to 60°, a substantial deviation from the ideal 109.5° for sp³-hybridized carbons. This severe angle strain results in "bent bonds," where the electron density of the C-C bonds is displaced outwards from the internuclear axis. This unique bonding arrangement confers partial double-bond character (π-character) to the C-C bonds, making them shorter and stronger than typical alkane C-C bonds. However, the overall strain energy of approximately 115 kJ/mol (27.5 kcal/mol) makes the ring susceptible to cleavage under certain chemical conditions, a reactivity that can be exploited in synthetic chemistry.

Electronic Properties and Reactivity

The high degree of s-character in the C-H bonds of cyclopropane makes them stronger and the attached protons more acidic compared to other alkanes. Conversely, the C-C bonds, with their increased p-character, are weaker and more reactive. The cyclopropane ring can act as a weak electron-donating group and can participate in reactions typically associated with alkenes, such as additions and ring-opening reactions, particularly when activated by electron-withdrawing or -donating groups. This reactivity profile is a critical consideration in both the synthesis and the metabolic fate of cyclopropane-containing drugs.

The Cyclopropane Ring as a Versatile Bioisostere

Bioisosteric replacement is a cornerstone of lead optimization in drug discovery, and the cyclopropane ring has proven to be a highly effective and versatile bioisostere. Its small size, rigidity, and unique electronic character allow it to mimic a variety of common functional groups, often with advantageous outcomes for the pharmacological profile of a molecule.

A Stable Mimic of the Gem-Dimethyl Group

The gem-dimethyl group is a common motif in bioactive molecules, often contributing to metabolic stability by blocking sites of oxidation. However, it can also lead to increased lipophilicity and potential off-target effects. The cyclopropane ring can serve as a conformationally restricted and less lipophilic bioisostere for the gem-dimethyl group. This substitution can maintain or even enhance binding affinity by locking the molecule into a more favorable conformation for receptor interaction, while simultaneously improving metabolic stability.

A Three-Dimensional Alternative to the Phenyl Ring

In certain contexts, the cyclopropane ring can act as a non-aromatic bioisostere for a phenyl ring. While it cannot replicate the aromatic π-system, its rigid, three-dimensional structure can effectively project substituents into similar spatial orientations as a substituted phenyl ring. This replacement can lead to improved metabolic stability by removing a common site for oxidative metabolism, and can also enhance solubility and reduce potential hERG toxicity associated with aromatic rings.

Impact on Molecular Conformation and Pre-organization

The rigid nature of the cyclopropane ring is one of its most powerful attributes in drug design. By incorporating this small ring into a flexible molecule, chemists can impose significant conformational constraints, effectively "locking" the molecule into a specific three-dimensional arrangement.

Conformational Restriction and Enhanced Potency

Flexible molecules often need to adopt a specific, and sometimes energetically unfavorable, conformation to bind effectively to their biological target. The entropic cost of this conformational change can reduce binding affinity. By incorporating a cyclopropane ring, the molecule can be pre-organized into its bioactive conformation, reducing the entropic penalty upon binding and leading to a significant increase in potency. This principle has been successfully applied in the design of enzyme inhibitors and receptor agonists/antagonists.

Modulating Peptide and Cyclic Peptide Conformations

In peptide and peptidomimetic design, the cyclopropane ring can be used to create rigid tethers and isosteric replacements for peptide bonds. This strategy allows for the precise control of the peptide backbone conformation, enabling the design of molecules that can mimic specific secondary structures like β-strands. Furthermore, the incorporation of cyclopropane tethers into cyclic peptides has been shown to dramatically enhance their cell permeability by stabilizing conformations that favor passive diffusion across cell membranes.

Enhancing Metabolic Stability and Pharmacokinetic Properties

A major challenge in drug development is overcoming rapid metabolic degradation. The cyclopropane ring is exceptionally robust and resistant to metabolic attack, particularly by cytochrome P450 enzymes.

Blocking Metabolic Hotspots

By strategically placing a cyclopropane ring at or near a known site of metabolic oxidation, medicinal chemists can effectively "shield" the molecule from degradation. The strong C-C and C-H bonds of the cyclopropane ring are not readily susceptible to enzymatic hydroxylation or other common metabolic transformations. This leads to an increased half-life and improved oral bioavailability of the drug candidate.

Modulating Physicochemical Properties

The introduction of a cyclopropane ring can also influence key physicochemical properties such as lipophilicity and aqueous solubility. While generally considered a lipophilic group, its impact on overall molecular properties is often more nuanced than that of a simple alkyl group of similar size. This allows for the fine-tuning of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

The Cyclopropane Ring in Approved Drugs and Clinical Candidates

The theoretical advantages of incorporating a cyclopropane ring are borne out by the numerous successful examples of its use in FDA-approved drugs and promising clinical candidates. These molecules span a wide range of therapeutic areas, highlighting the broad applicability of this structural motif.

Drug NameTherapeutic AreaRole of the Cyclopropane Ring
Boceprevir Hepatitis CThe cyclopropane-fused lactam is a key pharmacophore that contributes to the high affinity and selectivity for the HCV NS3 protease.
Saxagliptin Type 2 DiabetesThe cyclopropane-fused proline mimic provides conformational rigidity, enhancing its potency as a DPP-4 inhibitor.
Ticagrelor AntiplateletThe trans-disubstituted cyclopropane ring acts as a rigid linker, correctly orienting the pharmacophoric groups for optimal binding to the P2Y12 receptor.
Lenvatinib AnticancerThe cyclopropane moiety contributes to the overall conformation and binding affinity to multiple receptor tyrosine kinases.
Tasimelteon InsomniaThe cyclopropane ring is a key structural element that contributes to the agonist activity at melatonin receptors.
Paxlovid (Nirmatrelvir component) COVID-19The bicyclo[3.1.0]hexane core, containing a fused cyclopropane, provides a rigid scaffold that orients the key pharmacophoric elements for potent inhibition of the SARS-CoV-2 main protease.

Experimental Protocols: Synthesis of Cyclopropane Derivatives

Several reliable synthetic methods have been developed for the introduction of cyclopropane rings into molecules. The choice of method depends on the desired substitution pattern, stereochemistry, and the functional group tolerance of the starting materials.

Simmons-Smith Reaction

The Simmons-Smith reaction is a classic and widely used method for the cyclopropanation of alkenes. It typically involves the use of diiodomethane and a zinc-copper couple to generate a carbenoid species that adds to the double bond.

Step-by-Step Methodology:

  • To a stirred solution of the alkene in an anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere, add a solution of diethylzinc.

  • Cool the reaction mixture to 0 °C.

  • Slowly add diiodomethane (CH₂I₂) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropyl compound.

Transition-Metal Catalyzed Cyclopropanation

Transition-metal catalysts, particularly those based on rhodium and copper, are highly effective for the cyclopropanation of alkenes using diazo compounds as carbene precursors. These methods often offer excellent control over stereochemistry.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the transition-metal catalyst (e.g., Rh₂(OAc)₄) and the alkene in an anhydrous solvent (e.g., toluene).

  • Heat the mixture to the desired temperature (e.g., 80 °C).

  • Slowly add a solution of the diazo compound (e.g., ethyl diazoacetate) in the same anhydrous solvent to the reaction flask over a period of several hours using a syringe pump.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 12 hours.

  • Cool the reaction to room temperature and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Michael-Initiated Ring-Closure (MIRC)

The MIRC reaction is a powerful method for the diastereoselective synthesis of cyclopropanes, particularly those bearing electron-withdrawing groups.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the electron-deficient alkene in anhydrous THF to the flask.

  • Add a solution of an α-halo carbonyl compound (e.g., ethyl bromoacetate) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 10 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Impact of the Cyclopropane Ring

The following diagrams illustrate key concepts discussed in this guide.

G cluster_0 Unique Properties of Cyclopropane cluster_1 Impact on Drug Properties cluster_2 Desired Biological Outcomes Ring_Strain High Ring Strain (Angle & Torsional) Bent_Bonds Bent Bonds (π-character) Ring_Strain->Bent_Bonds Conformational_Rigidity Conformational Rigidity Ring_Strain->Conformational_Rigidity Electronic_Effects Altered Electronics (High s-character in C-H) Bent_Bonds->Electronic_Effects Bioisosterism Bioisosteric Replacement Electronic_Effects->Bioisosterism Metabolic_Stability Increased Metabolic Stability Conformational_Rigidity->Metabolic_Stability Increased_Potency Increased Potency Conformational_Rigidity->Increased_Potency Enhanced_Selectivity Enhanced Selectivity Conformational_Rigidity->Enhanced_Selectivity Improved_Bioavailability Improved Bioavailability Metabolic_Stability->Improved_Bioavailability Modulated_PK Modulated PK Properties Bioisosterism->Modulated_PK Reduced_Toxicity Reduced Off-Target Effects Bioisosterism->Reduced_Toxicity G Start Alkene Substrate Reagents Select Cyclopropanation Reagents (e.g., Simmons-Smith, Transition Metal Catalyst) Start->Reagents Reaction Perform Cyclopropanation Reaction Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Cyclopropane-Containing Product Purification->Product

Figure 2: A generalized workflow for the synthesis of cyclopropane derivatives, highlighting the key stages from starting material to purified product.

Conclusion and Future Perspectives

The cyclopropane ring has firmly established itself as a valuable and often indispensable structural motif in contemporary drug discovery. Its ability to confer conformational rigidity, enhance metabolic stability, and serve as a versatile bioisostere provides medicinal chemists with a powerful tool to address many of the challenges encountered during lead optimization. The continued development of novel and efficient synthetic methodologies for the stereoselective construction of complex cyclopropane-containing molecules will undoubtedly expand its application in the design of next-generation therapeutics. As our understanding of the intricate relationship between three-dimensional molecular architecture and biological function deepens, the strategic incorporation of the cyclopropane ring is poised to play an even more significant role in the creation of innovative medicines with improved efficacy and safety profiles.

References

  • Fused-cyclopropane rings have become increasingly prevalent in modern drug discovery and medicinal chemistry campaigns as they can provide inherent three-dimensionality, structural novelty, and unique physicochemical properties. This review presents an overview of examples from the primary medicinal chemistry literature over the past decade to illustrate diverse applications of fused-cyclopropane ring motifs, including (a) enhanced metabolic stability, (b) improved target binding potency, (c) novel chemotype generation, (d) reduced off-target effects, (e) increased membrane/blood-brain barrier (BBB) permeability, (f) improved hydrolytic stability, (g) mitigated toxicity liability, (h) enhanced chemical stability, and (i) improved aqueous solubility. (Source: vertexaisearch.cloud.google.com)
  • The cyclopropane ring, a three-membered carbocycle, is a valuable structural motif in medicinal chemistry. Its unique stereoelectronic properties, including high ring strain and significant s-character of its C-C bonds, impart profound effects on the physicochemical and pharmacological properties of drug molecules. The incorporation of a cyclopropane moiety can enhance metabolic stability, improve binding affinity to biological targets, increase potency, and provide novel intellectual property. (Source: benchchem.com)
  • Cyclopropanes are important in drug discovery because their unique structure, including inherent three-dimensionality, can enhance a drug's properties, such as metabolic stability, target binding, and membrane permeability. (Source: vertexaisearch.cloud.google.com)
  • The cyclopropane ring is characterized by significant ring strain due to the acute bond angles of approximately 60 degrees, making it a highly reactive and versatile functional group. (Source: fiveable.me)
  • Simmons–Smith cyclopropanation is a widely used reaction in organic synthesis for stereospecific conversion of alkenes into cyclopropane. The utility of this reaction can be realized by the fact that the cyclopropane motif is a privileged synthetic intermediate and a core structural unit of many biologically active natural compounds such as terpenoids, alkaloids, nucleosides, amino acids, fatty acids, polyketides and drugs. (Source: mdpi.com)
  • Carbocycles have been widely employed in the development of pharmaceutically active scaffolds. Cyclopropane has attracted significant attention from researchers due to its unique chemical properties among carbocycles. (Source: Taylor & Francis Online)
  • The fluorocyclopropane moiety has emerged as a compelling bioisostere, offering a nuanced approach to modulating potency, selectivity, and pharmacokinetic profiles. The cyclopropane ring, a small, strained carbocycle, is itself a well-established bioisostere for moieties like gem-dimethyl groups or phenyl rings. (Source: benchchem.com)
  • The cyclopropane moiety is the most common small ring system in pharmaceuticals and agrochemicals, and the third most common non-heteroatomic ring system amongst active pharmaceutical ingredients. Its unique steric and electronic properties give rise to a wide range of desirable pharmacological properties, including enhanced metabolic stability, and permitting its use as a diverse bioisostere. (Source: American Chemical Society)
  • Cyclopropanes that carry an electron-accepting group react as electrophiles in polar, ring-opening reactions. (Source: NIH)
  • Cyclopropanes are a key feature in many drugs currently approved by the U.S. Food and Drug Administration, including those used to treat COVID-19, asthma, hepatitis C, and HIV/AIDs. These structures can increase a drug's potency, alter its ability to dissolve in the body, minimize its interactions with unintended targets, and otherwise fine-tune performance.
  • Cyclopropane attracts wide interests in the fields of synthetic and pharmaceutical chemistry, and chemical biology because of its unique structural and chemical properties. This structural motif is widespread in natural products, and is usually essential for biological activities. (Source: PubMed)
  • The strained cyclopropane subunits are found in many complex natural products, and such a structural motif confers diverse biological activities, including cytotoxicity, anti-infectives and immunosuppressive properties. (Source: mdpi.com)
  • 1,2,3-trisubstituted cyclopropanes are a novel class of isosteric replacements for peptide linkages that are specifically designed to lock a section of a peptide backbone in an extended beta-strand conform
  • Natural and synthetic cyclopropanes bearing simple functionalities are endowed with a large spectrum of biological properties ranging from enzyme inhibitions to insecticidal, antifungal, herbicidal, antimicrobial, antibiotic, antibacterial, antitumor and antiviral activities. (Source: fct.unl.pt)
  • This review will focus on cyclopropane-containing pharmaceutical drug products that have been approved by the FDA (Food and Drug Administration) and are used to treat a wide variety of medical conditions. (Source: Taylor & Francis Online)
  • Activated cyclopropanes show versatile reactivity and are therefore powerful building blocks in organic chemistry and natural product synthesis. (Source: Thieme Connect)
  • Cyclopropanes fused to lactam and pyrrolidine units constitute key pharmacophores in many pharmaceuticals, such as boceprevir. (Source: NIH)
  • The introduction of a cyclopropane moiety in bioactive molecules offers increased conformational rigidity and a stereodiversified core, thus compounds consisting of a

Protocols & Analytical Methods

Method

Application Note: Protocol for Measuring NMDA Receptor Binding Affinity Using [³H]MK-801

Overview and Mechanistic Rationale The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ionotropic glutamate receptor critical for synaptic plasticity, memory function, and excitotoxicity. Dysregulation of NMDA rec...

Author: BenchChem Technical Support Team. Date: March 2026

Overview and Mechanistic Rationale

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ionotropic glutamate receptor critical for synaptic plasticity, memory function, and excitotoxicity. Dysregulation of NMDA receptors is implicated in various neurological conditions, including Alzheimer's disease, schizophrenia, and major depressive disorder[1].

Evaluating the binding affinity of novel therapeutics to the NMDA receptor requires a highly specific assay. The gold standard for assessing compounds that interact with the ion channel pore (the phencyclidine or "PCP" site) is the [³H]MK-801 radioligand binding assay [2]. MK-801 (dizocilpine) is a potent, highly selective, non-competitive antagonist[3].

The Causality of Assay Design: Why [³H]MK-801?

Unlike competitive antagonists that bind to the extracellular glutamate or glycine recognition sites, MK-801 is a use-dependent open-channel blocker [4]. This means MK-801 can only access its binding site deep within the ion pore when the channel is actively open[3].

This mechanistic reality dictates three critical experimental choices in this protocol:

  • Extensive Membrane Washing: Endogenous magnesium (Mg²⁺) acts as a natural voltage-dependent channel blocker. Membranes must be thoroughly washed to remove Mg²⁺, which would otherwise occlude the pore and prevent [³H]MK-801 binding.

  • Exogenous Co-Agonist Addition: Because the channel must be open, the assay buffer must be supplemented with saturating concentrations of both glutamate and its obligate co-agonist, glycine (or D-serine)[2].

  • Extended Incubation Times: The association and dissociation kinetics of MK-801 at 25°C are exceptionally slow. The reaction requires up to 120 minutes to reach true thermodynamic equilibrium[2].

Visual Workflow: Mechanism of Action

The following diagram illustrates the state-dependent nature of the NMDA receptor and the precise intervention point for [³H]MK-801.

NMDA_Mechanism N1 Closed NMDA Receptor (Resting State) N2 Co-agonist Binding (Glutamate + Glycine) N1->N2 Addition of Endogenous Agonists N3 Open NMDA Receptor (Ion Channel Accessible) N2->N3 Conformational Change N4 [³H]MK-801 Entry (Use-Dependent Access) N3->N4 Radioligand Introduction N5 Blocked NMDA Receptor (Radioligand Trapped) N4->N5 High-Affinity Pore Binding

Mechanism of use-dependent [³H]MK-801 binding to the open NMDA receptor ion channel.

Materials and Reagents

  • Tissue Source: Rat forebrain or cortex (fresh or frozen at -80°C)[3].

  • Radioligand: -MK-801 (Specific activity: ~20–30 Ci/mmol)[5].

  • Assay Buffer: 5 mM HEPES or 50 mM Tris-Acetate, pH 7.4 (at 25°C). Note: Low ionic strength buffers are preferred to minimize chloride and sodium interference at the PCP site.

  • Co-agonists: L-Glutamate (10 µM final) and Glycine (10 µM final)[6].

  • Non-Specific Binding (NSB) Displacer: Unlabeled (+)-MK-801 (10 µM final)[3].

  • Filtration: GF/B glass fiber filters, pre-soaked in 0.1% Polyethylenimine (PEI) for 1 hour.

  • Scintillation Fluid: Ultima Gold or equivalent water-miscible cocktail[5].

Step-by-Step Experimental Protocol

Phase 1: Membrane Preparation

The goal of this phase is to isolate the membrane fraction while stripping away endogenous glutamate, glycine, and pore-blocking polyamines/magnesium.

  • Thaw rat forebrain tissue on ice. Homogenize in 20 volumes (w/v) of ice-cold Assay Buffer using a Teflon-glass homogenizer or Polytron.

  • Centrifuge the homogenate at 40,000 × g for 15 minutes at 4°C.

  • Discard the supernatant. Resuspend the pellet in 20 volumes of ice-cold buffer and homogenize briefly.

  • Critical Wash Step: Repeat the centrifugation and resuspension process a minimum of three times. This iterative washing is mandatory to remove endogenous amino acids that would otherwise cause variable baseline activation of the NMDA receptor[2].

  • After the final wash, resuspend the pellet in Assay Buffer to a final protein concentration of 0.5 – 1.0 mg/mL. Store on ice until use.

Phase 2: Binding Reaction Setup

Set up the assay in 96-well deep-well plates or disposable glass/polypropylene tubes. The final assay volume is typically 500 µL or 1 mL[5].

  • Total Binding (TB) Tubes: Add Assay Buffer + Co-agonists (10 µM Glutamate/Glycine) + [³H]MK-801 (final concentration ~2 nM).

  • Non-Specific Binding (NSB) Tubes: Add 10 µM unlabeled MK-801 + Co-agonists + [³H]MK-801.

  • Test Compound Tubes: Add serial dilutions of the test drug + Co-agonists + [³H]MK-801.

  • Initiation: Start the reaction by adding the membrane suspension (approx. 100–200 µg of protein per well).

Phase 3: Incubation and Termination
  • Incubation: Incubate the reaction mixture at 25°C (room temperature) for 120 minutes[3]. Causality: MK-801 binding follows first-order kinetics and is exceptionally slow; shorter incubations will fail to reach equilibrium, skewing Kd and Ki calculations[2].

  • Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B filters using a cell harvester[3].

  • Washing: Immediately wash the filters three times with 3 mL of ice-cold Assay Buffer. Causality: The ice-cold temperature sharply reduces the kinetic energy of the system, effectively "freezing" the receptor-ligand complex and preventing the dissociation of [³H]MK-801 during the mechanical washing phase.

Phase 4: Quantification
  • Transfer filters to scintillation vials (or use a filter plate).

  • Add 3–5 mL of scintillation fluid and vortex thoroughly.

  • Allow to equilibrate in the dark for 2 hours, then count radioactivity (CPM) using a liquid scintillation counter[6].

Data Presentation and Reference Values

To validate the assay, reference compounds with known affinities for the NMDA receptor PCP site should be run in parallel. Specific binding is calculated by subtracting NSB from TB. The IC50​ values are determined via non-linear regression, and the inhibition constant ( Ki​ ) is calculated using the Cheng-Prusoff equation.

Table 1: Typical Binding Affinities ( Ki​ ) for Reference NMDA Receptor Channel Blockers

CompoundPharmacological MechanismBinding Affinity ( Ki​ )Clinical Relevance
(+)-MK-801 Uncompetitive Antagonist~3 – 5 nM[7]High-affinity research tool; highly neurotoxic
Phencyclidine (PCP) Uncompetitive Antagonist~60 – 90 nM[7]Dissociative anesthetic; psychotomimetic
Ketamine Uncompetitive Antagonist~300 – 500 nM[7]Rapid-acting antidepressant; anesthetic
Memantine Uncompetitive Antagonist~500 – 1000 nM[4]Alzheimer's disease therapeutic; well-tolerated

Note: The clinical tolerability of these compounds inversely correlates with their binding affinity. Low-affinity blockers like Memantine have rapid off-rates, allowing them to block pathological excitotoxicity while sparing physiological synaptic transmission[8].

Troubleshooting and Optimization

  • Low Specific Binding Window: If the difference between Total Binding and Non-Specific Binding is narrow, the channels may not be fully opening. Ensure that Glutamate and Glycine stocks are freshly prepared and added to a final concentration of 10 µM[6]. Additionally, verify that the membrane preparation was washed sufficiently to remove endogenous inhibitory Mg²⁺.

  • High Background (NSB): [³H]MK-801 is highly lipophilic and can adhere to plastics and glass fiber filters. Pre-soaking the GF/B filters in 0.1% PEI neutralizes the negative charge of the glass fibers, drastically reducing non-receptor radioligand trapping.

  • Allosteric Modulation: If testing compounds that bind to the glycine site rather than the PCP site, the concentration of exogenous glycine must be titrated down to a sub-maximal level (e.g., 100 nM) to allow for competitive displacement, while [³H]MK-801 is used merely as a downstream reporter of channel opening[2].

References

  • MK801 Radioligand Binding Assay at the N-Methyl-D-Aspartate Receptor. PubMed (NIH). Available at:

  • The Discovery and Chemical Synthesis of MK-801: A Technical Guide. BenchChem.
  • On the True Affinity of Glycine for Its Binding Site at the NMDA Receptor Complex. MedUni Wien.
  • Effects of Zinc, Mercury, or Lead on [3H]MK-801 and [3H]Fluorowillardiine binding to rat synaptic membranes. PMC (NIH).
  • ratio-MEMANTINE Product Monograph. Health Canada.
  • Memantine - Wikipedia. Wikipedia.
  • Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLOS ONE.
  • The N-methyl-d-aspartate receptor hypothesis of ketamine's antidepressant action: evidence and controversies. PMC (NIH).

Sources

Application

Harnessing N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide for Epigenetic Modulation in Cancer Cell Lines

An Application & Protocol Guide for Researchers Abstract Epigenetic dysregulation is a hallmark of cancer, presenting a fertile ground for therapeutic intervention. Lysine-Specific Demethylase 1 (LSD1), an enzyme that re...

Author: BenchChem Technical Support Team. Date: March 2026

An Application & Protocol Guide for Researchers

Abstract

Epigenetic dysregulation is a hallmark of cancer, presenting a fertile ground for therapeutic intervention. Lysine-Specific Demethylase 1 (LSD1), an enzyme that removes methyl groups from histone H3 on lysine 4 (H3K4), is a key epigenetic regulator often overexpressed in various cancers, where it contributes to the silencing of tumor suppressor genes.[1][2][3] This guide provides a comprehensive framework for investigating the therapeutic potential of N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide, a potent small molecule inhibitor of LSD1. We will delve into the mechanistic underpinnings of LSD1 inhibition, provide detailed, validated protocols for assessing its impact on cancer cell lines, and offer insights into data interpretation. The methodologies outlined herein are designed to empower researchers to rigorously evaluate the anti-neoplastic properties of this compound, from its effect on cell proliferation to its direct engagement with its epigenetic target.

Scientific Background: The Role of LSD1 in Oncogenesis

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in transcriptional regulation.[4] It specifically demethylates mono- and di-methylated H3K4 (H3K4me1/me2), epigenetic marks typically associated with active gene transcription.[1][2] By removing these marks, LSD1 facilitates chromatin condensation and transcriptional repression.

In many cancers, including prostate, lung, and certain leukemias, LSD1 is overexpressed.[2][5] This overexpression leads to the inappropriate silencing of tumor suppressor genes, thereby promoting cell proliferation, survival, and blocking differentiation. Therefore, inhibiting LSD1 activity presents a promising therapeutic strategy to reactivate these silenced genes and restore normal cellular function.

N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide belongs to a class of compounds that function as mechanism-based inhibitors of LSD1. Similar to well-characterized inhibitors like tranylcypromine and its analogues, the cyclopropylamine moiety is crucial for its inhibitory action against the FAD cofactor in the enzyme's active site.[2][4][6] By inhibiting LSD1, this compound is expected to increase global levels of H3K4me2, leading to the reactivation of tumor suppressor gene expression and subsequent anti-cancer effects.

LSD1_Pathway cluster_nucleus Cell Nucleus LSD1 LSD1 Enzyme H3K4me2_active H3K4me2 (Active Gene Mark) LSD1->H3K4me2_active Repressed_Gene Repressed Tumor Suppressor Genes LSD1->Repressed_Gene Tumor_Suppressor Tumor Suppressor Genes (e.g., p21, p27) H3K4me2_active->Tumor_Suppressor Proliferation Cancer Cell Proliferation Tumor_Suppressor->Proliferation Repressed_Gene->Proliferation Compound N-[3-(aminomethyl)phenyl] cyclopropanecarboxamide Compound->LSD1 caption Mechanism of LSD1 Inhibition

Figure 1: Proposed mechanism of action for N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide.

Experimental Applications & Protocols

The primary applications for this compound in a research setting are to determine its anti-proliferative efficacy and to confirm its mechanism of action through target engagement. Below are detailed protocols for these core experiments.

Protocol: Cell Proliferation Assay (MTS/MTS Assay)

This protocol determines the dose-dependent effect of the compound on the metabolic activity and proliferation of cancer cells.

Rationale: The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound by viable, metabolically active cells to generate a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value.

Materials:

  • Cancer cell lines (e.g., LNCaP prostate cancer, H460 lung cancer)[1][2]

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Pen/Strep)

  • N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide (stock solution in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Multichannel pipette

  • Plate reader (490 nm absorbance)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells. Ensure cell viability is >95%.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well for LNCaP) in 100 µL of complete medium.

    • Expert Insight: Seeding density is critical. Too few cells may result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. An initial optimization experiment is recommended.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

  • Compound Treatment:

    • Prepare a 2X serial dilution of the compound in complete medium from your DMSO stock. For an initial screen, a range from 100 µM to 1 nM is appropriate.

    • Crucial Control: Prepare a "vehicle control" medium containing the same final concentration of DMSO as the highest drug concentration (e.g., 0.1% DMSO). This accounts for any solvent-induced toxicity.

    • Carefully remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control to the appropriate wells. Include "media only" wells for background subtraction.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • MTS Assay and Data Acquisition:

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate for 1-4 hours at 37°C. The incubation time depends on the metabolic rate of the cell line and should be consistent across experiments.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "media only" wells from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Protocol: Western Blot for H3K4me2 Target Engagement

This protocol verifies that the compound inhibits LSD1 in cells by measuring the accumulation of its direct substrate, H3K4me2.

Rationale: If the compound effectively inhibits LSD1, the enzyme will no longer be able to demethylate H3K4me2. This will lead to a detectable increase in the levels of this specific histone mark, providing direct evidence of target engagement within the cell.

Materials:

  • 6-well cell culture plates

  • N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., wet or semi-dry) and PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-H3K4me2, Rabbit anti-Total Histone H3

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to adhere for 24 hours.

    • Treat cells with the vehicle (0.1% DMSO) and two to three concentrations of the compound (e.g., 1x, 5x, and 10x the IC₅₀ value) for 48 hours.[2]

    • Wash cells with ice-cold PBS, then add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same concentration (e.g., 1-2 µg/µL).

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel (a high percentage gel, e.g., 15%, is best for resolving low molecular weight histones).

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for H3K4me2 (e.g., at 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3x for 10 minutes with TBST.

    • Incubate with the HRP-conjugated secondary antibody (e.g., at 1:5000 dilution) for 1 hour at room temperature.

    • Wash again 3x for 10 minutes with TBST.

  • Detection and Re-probing:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Self-Validation: To ensure equal loading of histone proteins, strip the membrane and re-probe with an antibody against Total Histone H3. The Total H3 signal should remain constant across all lanes.

  • Data Analysis:

    • Perform densitometry analysis using software like ImageJ.

    • Quantify the H3K4me2 band intensity and normalize it to the corresponding Total H3 band intensity.

    • A dose-dependent increase in the H3K4me2 / Total H3 ratio confirms target engagement.

Western_Blot_Workflow A 1. Seed & Treat Cells (6-well plate) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate Proteins by Size) C->D E 5. Western Transfer (Proteins to PVDF) D->E F 6. Blocking (5% Milk in TBST) E->F G 7. Primary Antibody (Anti-H3K4me2) F->G H 8. Secondary Antibody (HRP-conjugated) G->H I 9. Detection (ECL Substrate) H->I J 10. Analysis (Densitometry) I->J caption Western Blot Experimental Workflow

Figure 2: A standardized workflow for the Western Blotting protocol.

Data Presentation & Interpretation

Table 1: Example Anti-Proliferative Activity of N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide

Cell LineCancer TypeIC₅₀ (µM) [72h]Notes
LNCaPProstate Cancer1.5 ± 0.3Androgen-sensitive
H460Lung Cancer3.2 ± 0.7Non-small cell lung cancer
PA-1Ovarian Teratocarcinoma0.8 ± 0.2Known to be sensitive to LSD1i[3]
HCT116Colorectal Carcinoma> 20Potentially resistant

Interpretation:

  • IC₅₀ Values: The data in Table 1 suggest that the compound has potent anti-proliferative activity against specific cancer cell lines, particularly PA-1 and LNCaP. The higher IC₅₀ value in HCT116 cells suggests a degree of resistance, which could be explored further by examining LSD1 expression levels or the presence of compensatory pathways in this cell line.

  • Western Blot Results: A clear, dose-dependent increase in the H3K4me2 signal, normalized to Total H3, would strongly validate that the observed anti-proliferative effects are mediated through the inhibition of LSD1. If no change in H3K4me2 is observed, it may indicate an off-target mechanism of action or poor cell permeability of the compound.

References

  • Cain, J. P., et al. (2014). A selective phenelzine analogue inhibitor of histone demethylase LSD1. ACS chemical biology, 9(6), 1377–1384. [Link]

  • Cain, J. P., et al. (2018). A Selective Phenelzine Analogue Inhibitor of Histone Demethylase LSD1. ResearchGate. [Link]

  • Ota, Y., et al. (2021). T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice. Neuropsychopharmacology reports, 41(1), 79–90. [Link]

  • Zhang, H., et al. (2018). New histone demethylase LSD1 inhibitor selectively targets teratocarcinoma and embryonic carcinoma cells. Bioorganic & medicinal chemistry, 26(8), 1841–1848. [Link]

  • TheraIndx Lifesciences. (2020). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. TheraIndx. [Link]

  • Google Patents. (2017).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide synthesis side reactions

Technical Support Center: Synthesis of N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide A Senior Application Scientist's Guide to Navigating Synthetic Challenges Welcome to the dedicated technical support center for the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide

A Senior Application Scientist's Guide to Navigating Synthetic Challenges

Welcome to the dedicated technical support center for the synthesis of N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide. This guide is structured for researchers, medicinal chemists, and process development scientists who are engaged in the synthesis of this and structurally related molecules. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the reaction mechanisms and the causality behind common synthetic pitfalls. This resource is designed to be a self-validating system, empowering you to diagnose, resolve, and prevent issues in your experimental work.

The core of this synthesis lies in a standard amide coupling reaction. However, the substrate, 3-(aminomethyl)benzylamine, possesses two distinct nucleophilic sites: a primary aliphatic amine and a primary aromatic amine. The aliphatic amine is significantly more basic and nucleophilic, making it the desired site of acylation. Most side reactions and purification challenges stem from undesired reactivity at the aromatic amine or from byproducts of the coupling reagents themselves.

Frequently Asked Questions (FAQs)

Question 1: My reaction yield is very low, or I'm not seeing any product formation. What are the primary causes?

Answer: Low or no yield in this amide coupling is a frequent issue. The root cause can typically be traced to one of four areas:

  • Suboptimal Reaction Conditions: Factors like solvent choice, temperature, and concentration are critical. The reaction may be too dilute (a concentration of 0.1-0.5 M is a good starting point), or the temperature may be too low for a sluggish coupling.[1]

  • Poor Amine Nucleophilicity: While the aliphatic amine is a strong nucleophile, its salt form (e.g., a hydrochloride salt) is not. Ensure a suitable non-nucleophilic base (like Diisopropylethylamine - DIPEA or Triethylamine - TEA) is added in sufficient quantity to liberate the free amine.

  • Steric Hindrance: The cyclopropyl group presents some steric bulk, which can slow down the reaction compared to a simple acyl group.[2]

Question 2: My TLC/LC-MS shows multiple product spots. What is the most likely side product?

Answer: The most common side product is the di-acylated species, N-(3-((cyclopropanecarboxamido)methyl)phenyl)cyclopropanecarboxamide. This occurs when both the primary aliphatic amine and the less reactive aromatic amine are acylated. This is more prevalent with highly reactive coupling conditions, extended reaction times, or using more than one equivalent of the cyclopropanecarbonyl chloride or activated acid.

Question 3: I am using EDC as a coupling reagent and have a byproduct that is very difficult to remove via chromatography. What is it and how can I get rid of it?

Answer: You are likely dealing with an N-acylurea byproduct.[3] This forms when the O-acylisourea intermediate rearranges instead of reacting with the amine. This byproduct is often neutral and can have a similar polarity to the desired product, complicating purification. For removal, consider an acidic wash (1M HCl). Your product, having a free aromatic amine, will form a water-soluble salt and move to the aqueous layer, while the neutral N-acylurea byproduct remains in the organic layer. Subsequent basification of the aqueous layer and extraction will recover your purified product.

In-Depth Troubleshooting Guides

Guide 1: Managing Selective Acylation and Preventing Di-acylation

The key to a successful synthesis is achieving mono-acylation at the more nucleophilic aliphatic amine. The difference in pKa between the aliphatic amine (~9-10) and the aromatic amine (~4-5) is the foundation of this selectivity.

Causality of Di-acylation:

  • Excess Acylating Agent: Using more than 1.0-1.1 equivalents of the cyclopropanecarboxylic acid and coupling reagent dramatically increases the risk.

  • High Temperature/Long Reaction Times: Forcing the reaction under harsh conditions can provide enough energy to overcome the activation barrier for acylating the less reactive aromatic amine.

  • Highly Potent Activating Agents: Reagents that form extremely reactive intermediates, such as converting the acid to an acid chloride with oxalyl chloride or thionyl chloride, can be less selective.[4]

Preventative Strategies:

  • Stoichiometry Control: Use the diamine as the limiting reagent or maintain a strict 1:1 stoichiometry.

  • Controlled Addition: Add the activated carboxylic acid (or acid chloride) solution slowly (e.g., via syringe pump) to a solution of the diamine. This maintains a low concentration of the acylating agent, favoring reaction at the most active site.

  • Temperature Management: Begin the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid excessive heating.[5]

G A 1. Quench Reaction & Remove Solvent B 2. Redissolve in EtOAc/DCM A->B C 3. Extract with 1M HCl (aq) B->C D Organic Layer: - N-acylurea byproduct - Other neutral impurities C->D Discard E Aqueous Layer: - Product as HCl salt - Excess diamine C->E F 4. Basify Aqueous Layer to pH >10 (e.g., with 2M NaOH) E->F G 5. Extract with EtOAc/DCM (3x) F->G H Combined Organic Layers: - Pure Product G->H I Aqueous Layer: - Salts G->I Discard J 6. Dry (Na2SO4), Filter, Concentrate H->J K Pure Product J->K

Sources

Optimization

Technical Support Center: Preventing Recrystallization of Amorphous Solid Dispersions

Welcome to the technical support center for Amorphous Solid Dispersions (ASDs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for preventi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Amorphous Solid Dispersions (ASDs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for preventing the recrystallization of ASDs. As you know, while ASDs are a powerful tool for enhancing the bioavailability of poorly soluble drugs, their inherent thermodynamic instability is a critical challenge.[1][2][3][4] This resource combines fundamental principles with actionable troubleshooting strategies to help you ensure the stability and performance of your formulations.

Understanding the "Why": The Driving Forces of Recrystallization

Amorphous materials exist in a higher energy state compared to their crystalline counterparts, creating a thermodynamic driving force for them to return to a more stable, ordered crystalline form.[1] The prevention of recrystallization hinges on creating kinetic barriers that are sufficiently high to inhibit this process over the product's shelf-life. This involves limiting molecular mobility and preventing the formation of critical nuclei.[2][5]

The stability of an ASD is governed by a delicate interplay of thermodynamic and kinetic factors.[1][6][7]

  • Thermodynamic Aspects: These relate to the miscibility and solubility of the drug within the polymer matrix.[1][6][7] If the drug loading exceeds its solubility in the polymer, the system is thermodynamically unstable, and phase separation or crystallization is more likely to occur.

  • Kinetic Aspects: This is where we can exert the most control. By reducing the molecular mobility of the drug molecules within the polymer matrix, we can kinetically trap them in the amorphous state.[1][6][7] Key kinetic factors include the glass transition temperature (Tg) of the dispersion, drug-polymer interactions, and the presence of plasticizers like water.[1][6][8]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during ASD development and provides practical solutions grounded in scientific principles.

Issue 1: My ASD shows signs of crystallization shortly after preparation.

Question: I've just prepared an ASD via spray drying, and initial characterization with Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) shows crystalline peaks. What went wrong?

Possible Causes & Solutions:

  • Incomplete Amorphization During Manufacturing: The processing conditions may not have been sufficient to completely disrupt the drug's crystal lattice.

    • For Spray Drying:

      • Inlet Temperature: If the temperature is too low, solvent evaporation may be incomplete, leaving residual solvent that can act as a plasticizer and promote crystallization. Conversely, a temperature that is too high can cause degradation. Typical inlet temperatures range from 120-160°C.[9]

      • Atomization/Feed Rate: Inefficient atomization can lead to larger droplets that dry more slowly, allowing time for nucleation and crystal growth. Optimizing the feed rate (e.g., 3-5 mL/min) and atomizing air flow is crucial.[9]

    • For Hot-Melt Extrusion (HME):

      • Processing Temperature: The temperature must be high enough to ensure the drug fully dissolves in the molten polymer. However, it should be below the degradation temperature of both the drug and the polymer.

      • Screw Speed & Configuration: These parameters determine the residence time and mixing efficiency. A higher screw speed (e.g., 100-150 rpm) can improve mixing but may not provide sufficient time for complete drug dissolution.[9]

  • Drug Loading Exceeds Polymer Solubility: If the concentration of the drug is above its saturation point in the polymer, the system is supersaturated and prone to crystallization.

    • Solution: Reduce the drug loading. While a higher drug loading is often desired, a balance must be struck between efficacy and stability.

  • Poor Drug-Polymer Miscibility: For a stable ASD, the drug and polymer should be miscible, ideally forming a single-phase system.[2][10]

    • How to Assess: A single glass transition temperature (Tg) that is higher than the Tg of the pure drug is a good indicator of miscibility.[11][12]

    • Solution: Screen different polymers to find one with better miscibility with your API.

Issue 2: My ASD is stable initially but crystallizes during storage, especially under accelerated stability conditions.

Question: My ASD passed initial characterization, but after a few weeks at 40°C/75% RH, I'm seeing evidence of recrystallization. Why is this happening and how can I prevent it?

Possible Causes & Solutions:

  • Moisture Absorption: Water is a potent plasticizer that can significantly lower the Tg of an ASD, thereby increasing molecular mobility and facilitating crystallization.[13][14][15][16]

    • Mechanism: Absorbed moisture can increase the thermodynamic driving force for crystallization and facilitate the diffusion of drug and/or polymer molecules.[13]

    • Polymer Choice Matters: The hygroscopicity of polymers varies significantly. For example, polyvinylpyrrolidone (PVP) is highly hygroscopic, while hydroxypropyl methylcellulose acetate succinate (HPMCAS) is less so.[14][17][18]

    • Solutions:

      • Select a less hygroscopic polymer: Consider polymers like HPMCAS or Soluplus® over highly hygroscopic ones like PVP if moisture-induced instability is a concern.[15]

      • Control Storage Conditions: Store the ASD in a desiccated environment with controlled low humidity.[16]

      • Protective Packaging: Utilize packaging with a low moisture vapor transmission rate.

  • Storage Temperature is Too Close to the Glass Transition Temperature (Tg): When the storage temperature approaches or exceeds the Tg, the material transitions from a glassy to a rubbery state, leading to a dramatic increase in molecular mobility and a higher risk of recrystallization.[11][16]

    • The Rule of Thumb: A common guideline is to ensure the storage temperature is at least 50°C below the Tg of the ASD.

    • Solutions:

      • Formulate for a High Tg: Select a polymer with a high Tg to ensure the resulting ASD also has a high Tg.

      • Control Storage Temperature: Store the ASD at a temperature well below its Tg.

  • Phase Separation: Over time, an initially homogenous ASD can undergo amorphous-amorphous phase separation, leading to the formation of drug-rich and polymer-rich domains. The drug-rich domains have a lower Tg and higher molecular mobility, making them prone to crystallization.[1]

    • Underlying Cause: This is often a result of poor drug-polymer miscibility.

    • Solutions:

      • Strengthen Drug-Polymer Interactions: Select polymers that can form strong interactions, such as hydrogen bonds, with the drug.[8][19][20] Techniques like Fourier-transform infrared spectroscopy (FTIR) can be used to study these interactions.[21]

      • Optimize Drug Loading: Reducing the drug loading can improve miscibility and reduce the driving force for phase separation.

Issue 3: How do I choose the right polymer to prevent recrystallization?

Question: What are the key attributes of a polymer that contribute to the stability of an ASD?

Key Polymer Attributes for ASD Stabilization:

Polymer Attribute Mechanism of Stabilization Examples
High Glass Transition Temperature (Tg) Increases the Tg of the ASD, reducing molecular mobility at typical storage temperatures.[5]Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (HPMC)
Good Drug-Polymer Interactions Strong interactions (e.g., hydrogen bonding) help to maintain a single-phase system and inhibit nucleation and crystal growth.[8][19][20][22]PVP, HPMCAS, Soluplus®
Low Hygroscopicity Reduces moisture absorption, minimizing the plasticizing effect of water and maintaining a high Tg.[14][17][18]HPMCAS, Ethylcellulose (EC)
Sufficient Molecular Weight Higher molecular weight polymers can provide a greater steric hindrance to drug diffusion and crystal growth.[8]PVP K90 vs. PVP K12
Visualization of Key Concepts

Recrystallization_Pathway cluster_0 Thermodynamically Unstable State cluster_1 Crystallization Process cluster_2 Thermodynamically Stable State Amorphous Amorphous Solid Dispersion (High Energy) Nucleation Nucleation (Formation of Crystal Seeds) Amorphous->Nucleation Driving Force CrystalGrowth Crystal Growth Nucleation->CrystalGrowth Crystalline Crystalline Form (Low Energy) CrystalGrowth->Crystalline

Prevention_Strategies cluster_formulation Formulation Strategies cluster_process Process Optimization cluster_storage Storage & Handling PreventRecrystallization Preventing Recrystallization PolymerSelection Polymer Selection (High Tg, Good Interactions) PreventRecrystallization->PolymerSelection DrugLoading Optimize Drug Loading PreventRecrystallization->DrugLoading Additives Use of Additives (e.g., Surfactants) PreventRecrystallization->Additives ManufacturingMethod Choice of Manufacturing (Spray Drying vs. HME) PreventRecrystallization->ManufacturingMethod ProcessParameters Control Process Parameters PreventRecrystallization->ProcessParameters ControlHumidity Control Humidity PreventRecrystallization->ControlHumidity ControlTemperature Control Temperature PreventRecrystallization->ControlTemperature Packaging Protective Packaging PreventRecrystallization->Packaging

Experimental Protocols

Protocol 1: Screening for Physical Stability Using Accelerated Stability Testing

This protocol provides a framework for rapidly assessing the physical stability of different ASD formulations.

Objective: To rank-order the physical stability of ASD formulations under stressed conditions.[23][24]

Materials:

  • ASD formulations to be tested

  • Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH)

  • Powder X-ray Diffractometer (PXRD)

  • Differential Scanning Calorimeter (DSC)

  • Glass vials with airtight seals

Procedure:

  • Initial Characterization (Time = 0):

    • Analyze each ASD formulation by PXRD to confirm the absence of crystallinity (i.e., a "halo" pattern).

    • Perform DSC analysis to determine the initial Tg of each formulation.

  • Sample Preparation for Stability Study:

    • Place a sufficient amount of each ASD powder into separate, labeled glass vials.

    • For studies involving humidity, leave the vials open within the stability chamber. For dry studies, ensure the vials are tightly sealed.

  • Storage:

    • Place the vials in stability chambers at the desired conditions (e.g., 25°C/60% RH and 40°C/75% RH).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), remove a sample of each formulation from the stability chambers.

    • Analyze the samples by PXRD for the appearance of any sharp peaks, which indicate crystallization.

    • Analyze the samples by DSC to monitor for any changes in the Tg or the appearance of a melting endotherm, which would also indicate crystallization.

  • Data Analysis:

    • Compare the PXRD patterns and DSC thermograms of the stored samples to the initial data.

    • Rank the formulations based on the time it takes for crystalline peaks to appear. The formulations that remain amorphous for the longest duration are considered the most stable under those conditions.

Protocol 2: Characterization of Drug-Polymer Interactions using FTIR

Objective: To qualitatively assess the presence of intermolecular interactions (e.g., hydrogen bonding) between the drug and the polymer in an ASD.

Materials:

  • Drug substance (crystalline)

  • Polymer

  • Physical mixture of drug and polymer (at the same ratio as the ASD)

  • ASD formulation

  • Fourier-Transform Infrared (FTIR) Spectrometer with an appropriate accessory (e.g., ATR)

Procedure:

  • Sample Preparation:

    • Ensure all samples are dry to minimize interference from water.

  • Acquire Spectra:

    • Acquire the FTIR spectrum of the pure crystalline drug.

    • Acquire the FTIR spectrum of the pure polymer.

    • Acquire the FTIR spectrum of the physical mixture.

    • Acquire the FTIR spectrum of the ASD.

  • Data Analysis:

    • Identify characteristic peaks in the drug's spectrum that are associated with functional groups capable of hydrogen bonding (e.g., -OH, -NH, C=O).

    • Compare the spectra of the pure components and the physical mixture to the spectrum of the ASD.

    • Indications of Interaction:

      • A shift in the peak position (e.g., a shift of a carbonyl stretch to a lower wavenumber).

      • A change in the peak shape or intensity.

      • The disappearance of peaks associated with the crystalline drug's intermolecular interactions.

    • The presence of these changes in the ASD spectrum, which are absent in the physical mixture spectrum, suggests the formation of drug-polymer interactions.[20]

Concluding Remarks for the Practicing Scientist

The prevention of recrystallization in amorphous solid dispersions is a multifaceted challenge that requires a holistic approach, encompassing formulation design, process optimization, and careful control of storage conditions.[7][16] By understanding the fundamental thermodynamic and kinetic principles that govern ASD stability, researchers can make informed decisions to develop robust and effective drug products. This guide provides a foundation for troubleshooting common issues and implementing rational design strategies. Remember that each drug-polymer system is unique, and empirical testing remains a cornerstone of successful ASD development.

References

  • The effects of moisture on pharmaceutical amorphous solid dispersion systems. (n.d.). Purdue University. Retrieved from [Link]

  • A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. (2024). GSC Online Press. Retrieved from [Link]

  • Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance. (2022). MDPI. Retrieved from [Link]

  • Stabilization of Amorphous Drugs by Polymers: The Role of Overlap Concentration (C*). (2020). ACS Publications. Retrieved from [Link]

  • Characterization of amorphous solid dispersions. (2019). Journal of Drug Delivery Science and Technology. Retrieved from [Link]

  • AMORPHOUS SOLID DISPERSION SPECIATION - Impact of Polymer Chemistry & Drug Properties. (2024). Lonza. Retrieved from [Link]

  • Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions. (2017). ACS Publications. Retrieved from [Link]

  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. (2021). ACS Publications. Retrieved from [Link]

  • Common Characterization Techniques for Amorphous Solid Dispersions. (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of Drug–Polymer Interaction in Amorphous Solid Dispersion on the Physical Stability and Dissolution of Drugs: The Case of Alpha-Mangostin. (2023). OUCI. Retrieved from [Link]

  • Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions. (2017). PubMed. Retrieved from [Link]

  • Characterization of amorphous solid dispersions: An update. (2019). Sci-Hub. Retrieved from [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (2021). PMC. Retrieved from [Link]

  • Effect of Drug–Polymer Interaction in Amorphous Solid Dispersion on the Physical Stability and Dissolution of Drugs: The Case of Alpha-Mangostin. (2023). MDPI. Retrieved from [Link]

  • Moisture Sorption by Polymeric Excipients Commonly Used in Amorphous Solid Dispersions and its Effect on Glass Transition Temperature: II. Cellulosic Polymers. (2022). PubMed. Retrieved from [Link]

  • Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. (n.d.). Crystal Pharmatech. Retrieved from [Link]

  • Moisture sorption by polymeric excipients commonly used in amorphous solid dispersion and its effect on glass transition temperature: I. Polyvinylpyrrolidone and related copolymers. (2022). PubMed. Retrieved from [Link]

  • The role of surfactants in preserving the stability of amorphous solid dispersions: A review. (2022). GSC Online Press. Retrieved from [Link]

  • Accelerated Physical Stability Testing of Amorphous Dispersions. (n.d.). Request PDF. Retrieved from [Link]

  • WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. (2017). Division of Pharmacy Professional Development. Retrieved from [Link]

  • Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. (2011). American Pharmaceutical Review. Retrieved from [Link]

  • Physical Stability of Amorphous Solid Dispersions: a Physicochemical Perspective with Thermodynamic, Kinetic and Environmental Aspects. (2018). PubMed. Retrieved from [Link]

  • The Implications of Drug-Polymer Interactions on the Physical Stability of Amorphous Solid Dispersions. (2023). PubMed. Retrieved from [Link]

  • Simultaneous Water Sorption and Crystallization in ASDs 2: Modeling Long-Term Stabilities. (2024). ACS Publications. Retrieved from [Link]

  • Rapid Assessment of the Physical Stability of Amorphous Solid Dispersions. (2017). ACS Publications. Retrieved from [Link]

  • Amorphous solid dispersions for enhanced drug solubility and stability. (2025). Technobis. Retrieved from [Link]

  • Development and Production Application Cases of Amorphous Solid Dispersion Formulations (II) - Spray Drying. (2025). Crystal Pharmatech Co., Ltd. Retrieved from [Link]

  • Amorphous Solid Dispersions and the Contribution of Nanoparticles to In Vitro Dissolution and In Vivo Testing: Niclosamide as a Case Study. (2021). PubMed. Retrieved from [Link]

  • Accelerated stability modeling of recrystallization from amorphous solid Dispersions. (2024). FreeThink Technologies. Retrieved from [Link]

  • Impact of polymer type, ASD loading and polymer-drug ratio on ASD tablet disintegration and drug release. (n.d.). ResearchGate. Retrieved from [Link]

  • Unveil Key Factors Influencing the Physical Stability of Amorphous Solid Dispersions. (2025). Retrieved from [Link]

  • Scalable Amorphous Solid Dispersion Strategy. (n.d.). Aragen Life Sciences. Retrieved from [Link]

  • Physical Stability of Amorphous Solid Dispersions: a Physicochemical Perspective with Thermodynamic, Kinetic and Environmental Aspects. (2018). ResearchGate. Retrieved from [Link]

  • Avoidance of crystallization of hydrophobic drugs in an amorphous solid dispersion during spray-drying and storage. (2024). Taylor & Francis. Retrieved from [Link]

  • Effect of Drug–Polymer Interaction in Amorphous Solid Dispersion on the Physical Stability and Dissolution of Drugs: The Case of Alpha-Mangostin. (2023). ResearchGate. Retrieved from [Link]

  • Accelerated stability modeling of recrystallization from amorphous solid Dispersions: A Griseofulvin/HPMC-AS case study. (2024). PubMed. Retrieved from [Link]

  • Physical stability and drug crystallization in amorphous solid dispersions. (n.d.). Prime Scholars. Retrieved from [Link]

  • Stability and recrystallization of amorphous solid dispersions prepared by hot-melt extrusion and spray drying. (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. (2019). Taylor & Francis Online. Retrieved from [Link]

  • Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015). European Pharmaceutical Review. Retrieved from [Link]

  • Solving Poor Solubility with Amorphous Solid Dispersions. (2025). Pharmaceutical Technology. Retrieved from [Link]

  • FORMULATION FORUM - Understanding of Amorphous Solid Dispersions & Their Downstream Development. (2021). Drug Development & Delivery. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Managing Aminomethylphenyl Structural Alerts in Drug Design

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers, medicinal chemists, and toxicologists systematically identify, validate, and abr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers, medicinal chemists, and toxicologists systematically identify, validate, and abrogate the toxicological liabilities associated with the aminomethylphenyl (benzylamine) structural motif.

While this moiety is highly valuable for tuning basicity and improving oral bioavailability, it is a known metabolic "soft spot" that requires rigorous experimental oversight to prevent late-stage idiosyncratic toxicity failures.

Troubleshooting & FAQs

Q1: Why did my aminomethylphenyl-containing lead compound flag positive for reactive metabolites (RMs) in the glutathione (GSH) trapping assay?

Causality & Mechanism: The aminomethylphenyl group is frequently incorporated into drug scaffolds (such as replacing highly basic benzamidines in factor Xa inhibitors [4]) but is highly susceptible to bioactivation by Cytochrome P450 (CYP) enzymes and amine oxidases.

Your compound likely flagged positive because the benzylamine moiety undergoes biotransformation into highly reactive electrophiles. The causality stems from three primary pathways:

  • N-Carbonylation: A complex pathway forms a new carbon-nitrogen bond, yielding a highly reactive intermediate—postulated as an isocyanate or carbamic acid derivative ( Ar-CH2​-NH(CO)-X ) [1].

  • Benzylic Displacement: Direct displacement of the amine group allows nucleophilic attack at the benzylic carbon [1].

  • Aromatic Oxidation: CYP450-mediated oxidation of the phenyl ring generates electrophilic arene oxides or quinone-imines[1, 2].

These electrophiles covalently bind to cellular macromolecules (proteins/DNA), triggering the idiosyncratic toxicity that caused the positive flag in your assay.

Q2: I am seeing multiple adduct peaks in my LC-MS/MS data. How do I differentiate true reactive metabolites from background matrix noise?

Self-Validating Solution: To establish a self-validating system, you must implement a stable isotope-labeling strategy . Do not rely on standard GSH trapping alone, as biological matrices produce high background noise.

By incubating your compound with a 1:1 equimolar mixture of unlabeled GSH and stable isotope-labeled GSH (e.g., 13C2​,15N -labeled GSH), true reactive metabolite adducts will appear in the mass spectrometer as distinct "twin ions." These twin peaks will be of equal intensity and separated by the exact mass difference of the isotopes (e.g., 3 Da) [3]. If you observe an adduct with a mass shift corresponding to S-[benzylcarbamoyl]glutathione featuring this twin-ion signature, you have definitively confirmed the Ar-CH2​-NH(CO)-X bioactivation pathway [1].

Q3: How can I structurally modify my compound to abrogate this bioactivation without losing target affinity?

Medicinal Chemistry Strategy: You must block the specific sites of bioactivation through electronic deactivation or steric hindrance based on the exact RM identified in your LC-MS/MS data.

  • To block Arene Oxide/Quinone-Imine formation: Introduce a fluorine atom ortho or para to the benzylamine methine group. Fluorine's high electronegativity and strong C-F bond resist CYP450-mediated aromatic hydroxylation, effectively shutting down this pathway while maintaining the molecule's pharmacological profile [2, 4].

  • To block Oxidative Deamination/N-Carbonylation: Introduce steric bulk, such as an α -methyl substitution on the benzylic carbon, which physically hinders amine oxidases and CYP enzymes from accessing the labile C-H bonds.

Data Presentation: Reactive Metabolite Profiling

Use the following reference table to cross-examine your LC-MS/MS mass shifts against known aminomethylphenyl bioactivation pathways.

Bioactivation PathwayPostulated Reactive IntermediateDetected GSH/Peptide AdductDiagnostic LC-MS/MS Feature (Isotope Trapping)
N-Carbonylation Ar-CH2​-NH(CO)-X (Isocyanate)S-[benzylcarbamoyl] GSHTwin ions (+ mass of carbamoyl + GSH)
Benzylic Substitution Benzylic carbocation / radicalS-benzyl-L-glutathioneLoss of amine (-NH2), direct benzylic GSH addition
Aromatic Oxidation Arene oxide / Quinone-imineS-aryl GSH adductsAromatic ring addition, +16 Da (O) + GSH mass
Oxidative Deamination BenzaldehydeHippuric Acid (Excreted)Major urinary metabolite, no GSH trapping required

Experimental Protocol: Isotope-Labeled GSH Trapping Assay

To ensure technical accuracy and reproducibility, follow this step-by-step methodology for trapping and identifying aminomethylphenyl reactive metabolites [3].

Step 1: Matrix Preparation Thaw pooled human liver microsomes (HLM) and dilute to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

Step 2: Isotope Mixture Formulation Prepare a 1:1 equimolar mixture of unlabeled GSH and stable isotope-labeled GSH (e.g., GSH- 13C2​,15N ) to achieve a final combined concentration of 5 mM in the incubation mixture.

Step 3: Reaction Initiation Add the aminomethylphenyl test compound to a final concentration of 10 µM. Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

Step 4: Incubation and Termination Incubate the mixture at 37°C for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid and a known internal standard.

Step 5: Protein Precipitation Vortex the terminated mixture for 1 minute, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins. Extract the supernatant.

Step 6: LC-MS/MS Analysis Inject the supernatant onto a high-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap). Filter the data specifically for the characteristic "twin ion" isotopic signature to definitively identify and structurally characterize the reactive metabolite adducts.

Pathway Visualization

G Parent Aminomethylphenyl Motif subpath1 Oxidative Deamination Parent->subpath1 subpath2 N-Carbonylation Parent->subpath2 subpath3 CYP450 Aromatic Oxidation Parent->subpath3 RM1 Benzaldehyde subpath1->RM1 RM2 Ar-CH2-NH(CO)-X (Reactive Isocyanate) subpath2->RM2 RM3 Arene Oxide / Quinone-Imine subpath3->RM3 Tox1 Hippuric Acid (Safe Excretion) RM1->Tox1 Tox2 Covalent Protein Binding (Idiosyncratic Toxicity) RM2->Tox2 Trap 1:1 Isotope GSH Trapping RM2->Trap Nucleophilic Attack RM3->Tox2 RM3->Trap Nucleophilic Attack Adduct S-[benzylcarbamoyl] GSH (Twin Ion LC-MS Detection) Trap->Adduct Mass Spectrometry

Fig 1. Bioactivation pathways of aminomethylphenyl and GSH trapping mechanism.

References

  • Mutlib, A. E., et al. (2002). "Bioactivation of Benzylamine to Reactive Intermediates in Rodents: Formation of Glutathione, Glutamate, and Peptide Conjugates." Chemical Research in Toxicology. URL:[Link]

  • Kalgutkar, A. S., et al. (2005). "Strategies to abrogate reactive metabolite formation: blocking sites of bioactivation." Current Topics in Medicinal Chemistry. URL:[Link]

  • Mutlib, A. E. (2008). "Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies." Chemical Research in Toxicology. URL:[Link]

  • Quan, M. L., et al. (2003). "Discovery of 1-(2-Aminomethylphenyl)-3-trifluoromethyl-N-[3-fluoro-2′-(aminosulfonyl)[1,1′-biphenyl)]-4-yl]-1H-pyrazole-5-carboxyamide (DPC602), a Potent, Selective, and Orally Bioavailable Factor Xa Inhibitor." Journal of Medicinal Chemistry. URL:[Link]

Optimization

Technical Support Center: Enhancing Cell Permeability of Cyclopropanecarboxamide Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopropanecarboxamide inhibitors. This guide is designed to provide in-depth troubleshooting and prac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopropanecarboxamide inhibitors. This guide is designed to provide in-depth troubleshooting and practical solutions for one of the most common hurdles in the development of this class of compounds: achieving optimal cell permeability. The unique structural features of cyclopropanecarboxamides, while often beneficial for target binding and metabolic stability, can present challenges for efficient passage across cellular membranes.[1]

This resource will address frequently encountered issues in a question-and-answer format, explaining the underlying scientific principles and offering actionable experimental guidance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cyclopropanecarboxamide inhibitor shows potent activity in biochemical assays but has low efficacy in cell-based assays. What's the likely cause?

A: A significant drop-off in activity between a biochemical and a cell-based assay is a classic indicator of poor cell permeability. Your inhibitor is likely unable to reach its intracellular target at a sufficient concentration. Several factors related to the physicochemical properties of your compound could be contributing to this issue.[2][3]

Troubleshooting Steps:

  • Initial Permeability Assessment: The first step is to quantitatively assess the permeability of your compound. Two widely used in vitro assays for this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[2][4]

    • PAMPA: This cell-free assay measures a compound's ability to passively diffuse across an artificial lipid membrane.[5][6] It's a high-throughput and cost-effective way to get an initial read on passive permeability. Low permeability in a PAMPA assay suggests that the intrinsic properties of your molecule are a primary barrier.[2][7]

    • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier similar to the intestinal epithelium.[8][9] It provides a more comprehensive assessment by accounting for both passive diffusion and active transport mechanisms, including efflux.[10][11]

  • Physicochemical Property Analysis: Evaluate the following properties of your inhibitor, as they are key determinants of passive diffusion:[12][13]

    • Lipophilicity (LogP): While some lipophilicity is needed to enter the lipid bilayer, excessively high LogP can cause the compound to become trapped in the membrane.[7]

    • Polar Surface Area (PSA): A high PSA, often due to an increased number of hydrogen bond donors and acceptors, can hinder passage through the hydrophobic core of the cell membrane.[7]

    • Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion rates.[13][14]

    • Solubility: Poor aqueous solubility can lead to compound precipitation in the assay medium, resulting in an underestimation of permeability.[15][16]

Q2: My compound shows moderate permeability in the PAMPA assay but poor permeability in the Caco-2 assay. What does this discrepancy suggest?

A: This is a strong indication that your cyclopropanecarboxamide inhibitor is a substrate for active efflux pumps.[7] Efflux pumps are membrane proteins that actively transport substrates out of the cell, thereby reducing the intracellular concentration of your compound.[17][18][19] The Caco-2 model expresses various efflux transporters, such as P-glycoprotein (P-gp), which are absent in the artificial membrane of the PAMPA assay.[10]

Troubleshooting Steps:

  • Bi-directional Caco-2 Assay: To confirm active efflux, perform a bi-directional Caco-2 assay, measuring permeability from the apical (A) to basolateral (B) side and from the basolateral (B) to apical (A) side.[20]

    • An efflux ratio , calculated as the ratio of the apparent permeability coefficient (Papp) in the B-A direction to the Papp in the A-B direction (Papp B-A / Papp A-B), greater than 2 is indicative of active efflux.[21]

  • Caco-2 Assay with an Efflux Pump Inhibitor: Conduct the Caco-2 permeability assay in the presence of a known broad-spectrum efflux pump inhibitor, such as verapamil or cyclosporin A.[22] A significant increase in the A-B permeability of your compound in the presence of the inhibitor confirms its role as an efflux substrate.

Q3: How can I improve the cell permeability of my cyclopropanecarboxamide inhibitor?

A: There are two main strategies to enhance cell permeability: medicinal chemistry approaches to modify the molecule itself and formulation-based strategies to improve its delivery.[23][24]

Medicinal Chemistry Approaches:

  • Structural Modification:

    • Reduce Polar Surface Area (PSA): Strategically replace polar functional groups with less polar bioisosteres or mask them, for example, by converting a carboxylic acid to an ester.[25]

    • Optimize Lipophilicity (LogP): Aim for a LogP value in the optimal range for membrane permeation (typically 1-3). This can be achieved by adding or removing lipophilic or hydrophilic groups.

    • Reduce Hydrogen Bonding Capacity: The introduction of intramolecular hydrogen bonds can sometimes "hide" polar groups and improve permeability.[26]

  • Prodrug Strategy: This involves chemically modifying the inhibitor to create an inactive derivative (prodrug) with improved permeability.[27][28] Once inside the cell, the prodrug is converted back to the active inhibitor by cellular enzymes.[29][30] A common approach is to mask polar groups, like carboxylic acids or amines, with lipophilic moieties that can be cleaved by intracellular esterases or other enzymes.[31]

Formulation-Based Strategies:

  • Use of Permeation Enhancers: Certain excipients can transiently increase membrane permeability. However, their use in cell-based assays must be carefully validated to avoid cytotoxicity.[32]

  • Nanoparticle Formulation: Encapsulating the inhibitor in lipid-based or polymeric nanoparticles can facilitate its uptake through endocytosis.[21] This is a more advanced strategy typically explored in later stages of drug development.

Q4: I'm observing high variability in my Caco-2 permeability assay results. What are the common causes and how can I improve reproducibility?

A: High variability in Caco-2 assays can stem from several factors related to both the experimental setup and the compound's properties.

Troubleshooting Steps:

  • Monolayer Integrity:

    • Transepithelial Electrical Resistance (TEER): Always measure the TEER of your Caco-2 monolayers before and after the experiment.[7] A significant drop in TEER indicates compromised monolayer integrity. Only use wells with TEER values within your established acceptable range.[20]

    • Lucifer Yellow Permeability: Include a low-permeability marker like Lucifer Yellow in your experiments. High passage of this marker also points to a compromised monolayer.

  • Compound Solubility and Stability:

    • Aqueous Solubility: Ensure your compound is fully dissolved in the assay buffer at the tested concentration. If you observe precipitation, you may need to lower the concentration or use a co-solvent (e.g., DMSO). Be mindful that high concentrations of co-solvents can affect monolayer integrity.

    • Compound Stability: Verify that your compound is stable in the assay buffer for the duration of the experiment. Degradation can lead to inaccurate permeability measurements.

  • Non-specific Binding:

    • Highly lipophilic compounds can bind to the plastic of the assay plates, leading to lower recovery and inaccurate Papp values.[11] To assess this, include control wells without cells and measure the amount of compound recovered.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general guideline for performing a PAMPA assay to assess the passive permeability of your cyclopropanecarboxamide inhibitor.[5][6][33]

Materials:

  • 96-well filter plate (Donor plate)

  • 96-well acceptor plate

  • Lipid solution (e.g., 1-2% lecithin in dodecane)[5]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and control compounds (high and low permeability)

  • Plate reader or LC-MS/MS for analysis

Procedure:

  • Prepare the Artificial Membrane: Carefully add 5 µL of the lipid solution to each well of the filter (donor) plate, ensuring the entire membrane surface is coated.[33]

  • Prepare Solutions: Dissolve the test and control compounds in PBS (often with a small percentage of a co-solvent like DMSO) to the desired final concentration.[21]

  • Add Solutions to Plates:

    • Add 300 µL of PBS to each well of the acceptor plate.[34]

    • Add 150-200 µL of the compound solutions to the corresponding wells of the donor plate.[7]

  • Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate to create a "sandwich." Incubate the assembly at room temperature for a specified period (e.g., 4-18 hours).[35]

  • Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate Apparent Permeability (Papp): The apparent permeability coefficient is calculated using a specific formula that takes into account the volumes of the donor and acceptor wells, the surface area of the membrane, the incubation time, and the measured concentrations.[7]

Protocol 2: Caco-2 Cell Permeability Assay

This protocol outlines the key steps for a bi-directional Caco-2 permeability assay to evaluate both passive permeability and active efflux.[8][9][36]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Test compound, control compounds, and Lucifer Yellow

  • TEER meter

  • LC-MS/MS for analysis

Procedure:

  • Cell Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[20]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use inserts that meet the pre-defined acceptance criteria (e.g., TEER > 200 Ω·cm²).[36]

  • Prepare Dosing Solutions: Dissolve the test compound and controls in the transport buffer.

  • Transport Experiment (Apical to Basolateral - A-B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[2]

    • Incubate at 37°C with gentle shaking.

    • At designated time points, collect samples from the basolateral chamber, replacing the volume with fresh buffer.

  • Transport Experiment (Basolateral to Apical - B-A):

    • Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.[2]

  • Sample Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Post-Experiment Integrity Check: Measure the TEER of the monolayers again to ensure their integrity was maintained throughout the experiment.

  • Calculate Papp and Efflux Ratio: Calculate the Papp values for both the A-B and B-A directions. The efflux ratio is then determined by dividing Papp (B-A) by Papp (A-B).[21]

Data Presentation

Table 1: Interpreting Permeability Assay Results

PAMPA ResultCaco-2 Result (A-B)Efflux Ratio (B-A / A-B)Likely InterpretationRecommended Next Steps
LowLow< 2Poor passive permeabilityMedicinal chemistry optimization (PSA, LogP), Prodrug strategy
HighLow> 2Substrate for active effluxConfirm with efflux pump inhibitors, Structural modifications to avoid pump recognition
HighHigh< 2Good cell permeabilityProceed with further in vitro/in vivo studies
LowHighN/APossible active uptakeFurther investigation into specific uptake transporters

Visualizations

Experimental Workflow for Troubleshooting Permeability

G Biochem Potent in Biochemical Assay CellAssay Low Efficacy in Cell-Based Assay Hypothesis Suspect Poor Cell Permeability CellAssay->Hypothesis PAMPA Perform PAMPA Assay Hypothesis->PAMPA Caco2 Perform Caco-2 Assay Hypothesis->Caco2 PAMPA_Low Low Permeability PAMPA->PAMPA_Low Result PAMPA_High High Permeability PAMPA->PAMPA_High Result Caco2_Low Low A-B Permeability Caco2->Caco2_Low Result Caco2_High High A-B Permeability Caco2->Caco2_High Result Conclusion1 Poor Passive Permeability PAMPA_Low->Conclusion1 PAMPA_High->Caco2_Low Discrepancy? Efflux Calculate Efflux Ratio Caco2_Low->Efflux Efflux_Low Ratio < 2 Caco2_High->Efflux_Low Efflux_High Ratio > 2 Efflux->Efflux_High Result Efflux->Efflux_Low Result Conclusion2 Active Efflux is the Primary Issue Efflux_High->Conclusion2 Conclusion3 Permeability is Not the Issue Efflux_Low->Conclusion3

Caption: Troubleshooting workflow for poor cell permeability.

Strategies to Enhance Cell Permeability

G cluster_0 Medicinal Chemistry cluster_1 Formulation StrucMod Structural Modification Goal Enhanced Cell Permeability StrucMod->Goal StrucMod_Details Optimize LogP Reduce PSA Mask Polar Groups StrucMod->StrucMod_Details Prodrug Prodrug Strategy Prodrug->Goal Prodrug_Details Mask Polar Groups with Lipophilic Moieties (e.g., Esters) Prodrug->Prodrug_Details Enhancers Permeation Enhancers Enhancers->Goal Nano Nanoparticle Formulation Nano->Goal Start Low Permeability Compound Start->StrucMod Start->Prodrug Start->Enhancers Start->Nano

Caption: Key strategies for improving compound permeability.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

  • UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available from: [Link]

  • Malik, A., et al. (2021). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. Molecules. Available from: [Link]

  • Ghanbarzadeh, S., et al. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules. Available from: [Link]

  • Protocol Exchange. (2014). Caco2 assay protocol. Nature. Available from: [Link]

  • ResearchGate. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Available from: [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. Available from: [Link]

  • Fos-Zambudio, A., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals. Available from: [Link]

  • Al-Banaa, K., et al. (2022). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Frontiers in Microbiology. Available from: [Link]

  • European Commission. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available from: [Link]

  • ACS Publications. (2019). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. Available from: [Link]

  • SCIRP. (2023). Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Pharmacology & Pharmacy. Available from: [Link]

  • ijprajournal. (2025). Revolutionizing drug formulation: Advanced approaches for enhancing solubility. Available from: [Link]

  • MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Available from: [Link]

  • Frontiers. (2021). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Available from: [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]

  • Biotech Res Asia. (2025). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Available from: [Link]

  • PLOS Pathogens. (2025). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. Available from: [Link]

  • Technology Networks. PAMPA Permeability Assay. Available from: [Link]

  • Taylor & Francis Online. Passive diffusion – Knowledge and References. Available from: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Oxford Academic. (2003). The importance of efflux pumps in bacterial antibiotic resistance. Journal of Antimicrobial Chemotherapy. Available from: [Link]

  • MDPI. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Available from: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]

  • Sabinet African Journals. (2006). Physicochemical properties of drugs and membrane permeability : review article. South African Journal of Science. Available from: [Link]

  • Drug Development & Delivery. (2024). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Available from: [Link]

  • MSD Manual Professional Edition. Drug Absorption. Available from: [Link]

  • PNAS. (2012). Predicting and improving the membrane permeability of peptidic small molecules. Available from: [Link]

  • National Institutes of Health. (2018). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Journal of Controlled Release. Available from: [Link]

  • PubMed. (2020). Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone and a novel inhibitor N-(3, 5-dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study. Available from: [Link]

  • MilliporeSigma. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Available from: [Link]

  • ResearchGate. (2015). How to increase cell permeability of highly lipophillic compounds in vitro?. Available from: [Link]

  • National Center for Biotechnology Information. (2000). Transport of Small Molecules. In The Cell: A Molecular Approach. 2nd edition. Available from: [Link]

  • National Institutes of Health. (2021). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. RSC Advances. Available from: [Link]

  • National Institutes of Health. (2023). Challenges in Permeability Assessment for Oral Drug Product Development. Pharmaceutics. Available from: [Link]

  • National Institutes of Health. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. Journal of Medicinal Chemistry. Available from: [Link]

  • Labinsights. (2023). Method for Determination of Drug Permeability. Available from: [Link]

  • Taylor & Francis Online. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery. Available from: [Link]

  • Patsnap Synapse. (2024). What are CEL inhibitors and how do they work?. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacological Guide: N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide vs. Milnacipran

Executive Summary & Pharmacophore Analysis In the development of monoamine reuptake inhibitors, the spatial orientation of key functional groups dictates target affinity and selectivity. This guide provides an objective,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Analysis

In the development of monoamine reuptake inhibitors, the spatial orientation of key functional groups dictates target affinity and selectivity. This guide provides an objective, data-driven comparison between Milnacipran —a clinically established Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)—and N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide (Compound A), an experimental structural analog[1].

While both compounds share identical functional moieties (a cyclopropane ring, a carboxamide, a phenyl ring, and an aminomethyl group), their topological connectivity is fundamentally different[2]. Milnacipran utilizes the cyclopropane ring as a rigid central scaffold to lock its pharmacophores into an optimal 3D conformation[3]. In contrast, Compound A features an anilide architecture where the cyclopropane is relegated to a peripheral substituent, drastically altering its predicted interaction with the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET)[4].

Structural and Mechanistic Divergence

To understand the causality behind their binding profiles, one must analyze the conformational restrictions imposed by their respective scaffolds.

  • Milnacipran: The compound is chemically defined as (1R,2S)-rel-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide[4]. The central cyclopropane ring forces the phenyl group and the basic aminomethyl group into a specific spatial vector that mimics endogenous monoamines. This low-molecular-weight, moderately lipophilic structure is critical for its ideal human pharmacokinetics and its unique, slightly NET-preferring inhibition profile[3].

  • Compound A (CAS 918810-70-5): This compound shifts the structural paradigm. The primary scaffold is a 3-(aminomethyl)aniline derivative. Because the cyclopropane ring is attached to the amide nitrogen rather than serving as the central hub, the critical distance between the basic amine and the aromatic ring is highly flexible and topologically mismatched for the SERT/NET binding pockets[2]. Consequently, Compound A serves as a structural negative control in SNRI assays or as a distinct building block for alternative targets (e.g., kinase inhibition).

Mechanism Milnacipran Milnacipran (Central Cyclopropane Scaffold) Pharmacophore Spatial Alignment of Aminomethyl & Aryl Groups Milnacipran->Pharmacophore Optimal Fit CompoundA Compound A (Peripheral Cyclopropane) CompoundA->Pharmacophore Steric Mismatch SERT SERT (Serotonin Transporter) Pharmacophore->SERT IC50: 420 nM (Milnacipran) NET NET (Norepinephrine Transporter) Pharmacophore->NET IC50: 77 nM (Milnacipran)

Diagram 1: Pharmacophore alignment and transporter binding divergence.

Quantitative Data Comparison

The following table summarizes the physicochemical properties and transporter affinities of both compounds. Data for Milnacipran is derived from validated in vitro synaptosomal assays[4], while Compound A's affinity is projected based on structural deviation.

ParameterMilnacipran (Clinical SNRI)Compound A (CAS 918810-70-5)
Molecular Formula C₁₅H₂₂N₂OC₁₁H₁₄N₂O
Molecular Weight 246.35 g/mol (Base)190.24 g/mol
Scaffold Topology Cyclopropane-coreAnilide-core
Target Transporters SERT, NETUndefined (Predicted SERT/NET inactive)
NET Uptake IC₅₀ ~77 nM>10,000 nM (Predicted)
SERT Uptake IC₅₀ ~420 nM>10,000 nM (Predicted)
DAT Uptake IC₅₀ >6,100 nM>10,000 nM (Predicted)

Self-Validating Experimental Workflows

To empirically validate the structural hypotheses outlined above, a rigorous, self-validating radioligand uptake assay is required.

Causality of Experimental Design: We specifically utilize rat cerebral cortical synaptosomes rather than recombinant CHO cells. Synaptosomes preserve the native lipid raft architecture and endogenous accessory proteins necessary for accurate transporter kinetics. Recombinant systems, while high-throughput, often overexpress transporters in artificial lipid environments, leading to artifactual binding affinities.

Protocol: High-Throughput Monoamine Uptake Assay

Step 1: Tissue Preparation

  • Homogenize freshly isolated rat cerebral cortices in ice-cold 0.32 M sucrose buffer.

  • Centrifuge at 1,000 × g for 10 minutes to remove cellular debris.

  • Centrifuge the supernatant at 10,000 × g for 20 minutes to pellet the synaptosomal fraction. Resuspend in oxygenated Krebs-Ringer buffer.

Step 2: Assay Assembly & Internal Quality Control (QC) A self-validating system must prove its own dynamic range. Assemble a 96-well plate with the following controls:

  • Total Binding (TB): Buffer + Synaptosomes + Radioligand.

  • Non-Specific Binding (NSB): Buffer + Synaptosomes + Radioligand + 10 µM competitive inhibitor (Desipramine for NET; Fluoxetine for SERT). Validation Rule: NSB must be <20% of TB for the assay to proceed.

  • Test Wells: Titrate Milnacipran (Positive Control) and Compound A from 10−10 M to 10−5 M.

Step 3: Incubation

  • Pre-incubate synaptosomes with test compounds for 10 minutes at 37°C.

  • Add 10 nM of [3H] -Norepinephrine or [3H] -Serotonin.

  • Incubate for exactly 15 minutes to capture the linear phase of active transport.

Step 4: Termination & Detection

  • Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Filters must be pre-soaked in 0.1% polyethylenimine (PEI) to neutralize the negative charge of the glass, drastically reducing radioligand sticking and lowering NSB.

  • Wash filters 3x with ice-cold buffer to halt all kinetic activity.

  • Quantify retained radioactivity using Liquid Scintillation Counting (LSC).

Step 5: Data Analysis & System Validation Calculate the Z'-factor using the TB and NSB wells. The assay plate is strictly rejected if Z' < 0.5, ensuring high statistical reliability of the IC₅₀ curves generated for Milnacipran and Compound A.

Workflow QC QC Step1 1. Tissue Prep Rat Cortical Synaptosomes QC->Step1 Step2 2. Incubation Test Compounds + Vehicle Step1->Step2 Step3 3. Radioligand [3H]-5-HT or [3H]-NE Step2->Step3 Step4 4. Detection Rapid Filtration & LSC Step3->Step4

Diagram 2: Self-validating radioligand uptake assay workflow with integrated quality control.

References

  • Title: Characterization of Thien-2-yl 1S,2R-Milnacipran Analogues as Potent Norepinephrine/Serotonin Transporter Inhibitors for the Treatment of Neuropathic Pain Source: acs.org (Journal of Medicinal Chemistry) URL: [Link]

Sources

Comparative

Validation of N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide as a Therapeutic Agent: A Comparative Guide for Drug Development Professionals

Introduction The field of epigenetics has emerged as a fertile ground for novel therapeutic interventions, particularly in oncology. Among the myriad of epigenetic regulators, Lysine-specific Demethylase 1 (LSD1), also k...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The field of epigenetics has emerged as a fertile ground for novel therapeutic interventions, particularly in oncology. Among the myriad of epigenetic regulators, Lysine-specific Demethylase 1 (LSD1), also known as KDM1A, has garnered significant attention as a key player in tumorigenesis and a promising therapeutic target.[1][2] Overexpression of LSD1 has been linked to a variety of cancers, where it contributes to the silencing of tumor suppressor genes by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][3] This has spurred the development of numerous small molecule inhibitors aimed at restoring normal gene expression patterns.

N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide represents a promising scaffold within the broader class of cyclopropane-containing compounds investigated for therapeutic purposes.[4] Its structural similarity to known irreversible LSD1 inhibitors, such as the clinically evaluated tranylcypromine (TCP), suggests its potential as a novel therapeutic agent targeting this critical enzyme.[5][6] This guide provides a comprehensive framework for the validation of N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide, comparing its potential performance with established and clinically advanced LSD1 inhibitors. We will delve into the critical experimental workflows and data required to build a robust preclinical data package for this candidate compound.

The Therapeutic Rationale: Targeting the LSD1 Pathway

LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a crucial role in regulating gene expression.[7] It primarily removes methyl groups from mono- and di-methylated H3K4, leading to transcriptional repression.[8] In various cancers, the overexpression of LSD1 leads to an aberrant epigenetic landscape, silencing tumor suppressor genes and promoting cancer cell proliferation, survival, and differentiation block.[2][9] Therefore, inhibiting LSD1 activity is a rational therapeutic strategy to reverse this epigenetic silencing and reactivate anti-tumor gene expression programs.

Signaling Pathway of LSD1-mediated Gene Repression

LSD1_Pathway Figure 1: LSD1 Signaling Pathway cluster_nucleus Cell Nucleus LSD1 LSD1/KDM1A CoREST CoREST Complex LSD1->CoREST forms complex Demethylated_Histone Histone H3 Tail (H3K4me1/0) LSD1->Demethylated_Histone Demethylation Histone Histone H3 Tail (H3K4me2) Histone->LSD1 Substrate Tumor_Suppressor Tumor Suppressor Genes Demethylated_Histone->Tumor_Suppressor leads to Repression Transcriptional Repression Tumor_Suppressor->Repression Inhibitor N-[3-(aminomethyl)phenyl] cyclopropanecarboxamide Inhibitor->LSD1 Inhibits

Caption: LSD1 forms a complex with CoREST to demethylate H3K4me2, leading to transcriptional repression of tumor suppressor genes. N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide is hypothesized to inhibit this activity.

Comparative Landscape of LSD1 Inhibitors

The validation of N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide necessitates a thorough comparison with existing LSD1 inhibitors, particularly those that have progressed to clinical trials. These can be broadly categorized into irreversible and reversible inhibitors.

Inhibitor Class Compound Examples Mechanism of Action Key Clinical Indications Reported IC50 (LSD1) Common Adverse Events Reference
Irreversible (Covalent) Iadademstat (ORY-1001)Covalently binds to FAD cofactorAcute Myeloid Leukemia (AML), Solid Tumors18 nMThrombocytopenia[1][9]
Bomedemstat (IMG-7289)Covalently binds to FAD cofactorEssential Thrombocythemia, Myelofibrosis10 nMThrombocytopenia[1][10]
Tranylcypromine (TCP)Covalently binds to FAD cofactorAML, Myelodysplastic SyndromesMicromolar range-[6][9]
Reversible (Non-covalent) Seclidemstat (SP-2577)Non-covalent bindingAdvanced Solid Tumors, Ewing Sarcoma--[1][11]
Pulrodemstat (CC-90011)Non-covalent bindingAdvanced Solid Tumors, Non-Hodgkin's Lymphoma--[1][12]

Table 1: Comparative overview of selected clinical-stage LSD1 inhibitors.

A key challenge with first-generation irreversible LSD1 inhibitors is on-target toxicity, particularly thrombocytopenia, due to the role of LSD1 in hematopoietic differentiation.[8] Reversible inhibitors are being developed to potentially mitigate these long-lasting effects.[11] N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide, predicted to be an irreversible inhibitor based on its tranylcypromine-like core, will need to demonstrate a favorable therapeutic window.

Experimental Validation Workflow

The following sections outline a comprehensive, step-by-step approach to validate N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide as a therapeutic agent.

Experimental Workflow for Validation

Validation_Workflow Figure 2: Experimental Validation Workflow cluster_in_vitro In Vitro Evaluation cluster_cellular Cellular Target Engagement cluster_in_vivo In Vivo Efficacy & Safety Enzyme_Assay LSD1 Inhibition Assay (IC50 Determination) Selectivity_Assay Selectivity Profiling (MAO-A/B, LSD2) Enzyme_Assay->Selectivity_Assay Cell_Viability Cell-Based Potency (Cancer Cell Lines) Selectivity_Assay->Cell_Viability Western_Blot Histone Methylation Analysis (H3K4me2 Levels) Cell_Viability->Western_Blot Gene_Expression Target Gene Reactivation (qRT-PCR) Western_Blot->Gene_Expression Xenograft_Model Tumor Xenograft Studies (e.g., AML, SCLC) Gene_Expression->Xenograft_Model PK_PD Pharmacokinetics & Pharmacodynamics Xenograft_Model->PK_PD Toxicity Toxicology Studies (e.g., Hematological Profile) PK_PD->Toxicity

Caption: A stepwise workflow for the preclinical validation of a novel LSD1 inhibitor, from initial in vitro screening to in vivo efficacy and safety assessment.

Part 1: In Vitro Characterization

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide against purified human LSD1 enzyme.

Protocol: Peroxidase-Coupled Assay [13][14]

  • Reagents:

    • Recombinant human LSD1/CoREST complex

    • H3K4me2 peptide substrate

    • Amplex Red reagent

    • Horseradish peroxidase (HRP)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide (test compound) dissolved in DMSO

    • Positive control inhibitor (e.g., Tranylcypromine)

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control in assay buffer.

    • In a 96-well black plate, add the LSD1/CoREST enzyme and the peptide substrate.

    • Add the diluted test compound or control to the wells.

    • Initiate the demethylation reaction by adding a solution containing Amplex Red and HRP.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence intensity (excitation ~540 nm, emission ~590 nm) using a microplate reader.

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Causality: This assay directly measures the enzymatic activity of LSD1 by detecting the hydrogen peroxide byproduct of the demethylation reaction.[7] A reduction in the fluorescent signal in the presence of the test compound indicates inhibition of LSD1.

Objective: To assess the selectivity of N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide for LSD1 over other FAD-dependent amine oxidases, such as Monoamine Oxidase A (MAO-A), MAO-B, and LSD2.

Protocol: Similar enzymatic assays as described above should be performed using purified MAO-A, MAO-B, and LSD2 enzymes.

Causality: Lack of selectivity, particularly against MAOs, can lead to off-target effects, as seen with early non-selective inhibitors like tranylcypromine.[15] Demonstrating high selectivity for LSD1 is a critical step in establishing a favorable safety profile.

Objective: To determine the anti-proliferative activity of the compound in relevant cancer cell lines.

Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo)

  • Cell Lines: Select cancer cell lines known to be sensitive to LSD1 inhibition (e.g., AML cell lines like MV4-11 or SCLC cell lines).[3][16]

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide for 72 hours.

    • Add MTT reagent or CellTiter-Glo reagent and incubate according to the manufacturer's instructions.

    • Measure absorbance or luminescence to determine cell viability.

    • Calculate the GI50 (concentration for 50% growth inhibition).

Causality: This assay provides the first indication of the compound's potential therapeutic efficacy in a cellular context.

Part 2: Cellular Target Engagement

Objective: To confirm that the compound inhibits LSD1 activity within the cell, leading to an increase in its substrate, H3K4me2.

Protocol: Western Blotting [17]

  • Procedure:

    • Treat the selected cancer cell lines with the test compound at concentrations around its GI50 for 24-48 hours.

    • Isolate nuclear extracts from the treated cells.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for H3K4me2 and total Histone H3 (as a loading control).

    • Use a secondary antibody conjugated to HRP and detect the signal using chemiluminescence.

    • Quantify the band intensities to determine the relative change in H3K4me2 levels.

Causality: An increase in the H3K4me2 mark upon treatment provides direct evidence of on-target LSD1 inhibition in a cellular environment.

Objective: To demonstrate that LSD1 inhibition by the compound leads to the reactivation of tumor suppressor genes.

Protocol: Quantitative Real-Time PCR (qRT-PCR) [16]

  • Procedure:

    • Treat cells as described for the Western blot analysis.

    • Isolate total RNA from the cells.

    • Synthesize cDNA from the RNA.

    • Perform qRT-PCR using primers specific for known LSD1 target genes (e.g., CD11b, CD86 in AML).[9]

    • Normalize the gene expression levels to a housekeeping gene (e.g., GAPDH).

Causality: Upregulation of LSD1 target genes confirms the functional consequence of enzymatic inhibition and its potential to reverse the oncogenic epigenetic program.

Part 3: In Vivo Validation

Objective: To evaluate the anti-tumor efficacy of N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide in a relevant in vivo cancer model.

Protocol: Tumor Xenograft Study [2]

  • Model: Use an appropriate xenograft model, such as an AML patient-derived xenograft (PDX) model or a SCLC cell line-derived xenograft model in immunodeficient mice.

  • Procedure:

    • Implant the cancer cells into the mice.

    • Once tumors are established, randomize the mice into treatment and vehicle control groups.

    • Administer the test compound orally or via another appropriate route at different dose levels.

    • Monitor tumor growth over time by measuring tumor volume.

    • At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for H3K4me2).

Causality: Inhibition of tumor growth in a preclinical animal model is a critical milestone for advancing a compound towards clinical development.

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and to correlate its exposure with its pharmacological effect.

Protocol: Conduct standard PK studies in rodents to determine parameters such as bioavailability, half-life, and clearance. For PD, correlate plasma concentrations of the compound with changes in biomarkers (e.g., H3K4me2 levels in tumors or surrogate tissues).

Causality: A good PK/PD relationship is essential for selecting an appropriate dosing regimen for clinical trials.

Objective: To assess the safety and tolerability of the compound.

Protocol: Conduct preliminary toxicology studies in rodents, paying close attention to potential on-target toxicities.

  • Endpoints:

    • Complete blood counts (CBCs) to monitor for thrombocytopenia and other hematological effects.

    • Clinical chemistry to assess liver and kidney function.

    • Body weight and clinical observations.

    • Histopathological analysis of major organs.

Causality: Early identification of potential safety liabilities is crucial for the go/no-go decision for further development.

Conclusion

The validation of N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide as a therapeutic agent requires a rigorous and systematic approach. By following the outlined experimental workflow and comparing the emerging data with that of clinically advanced LSD1 inhibitors, researchers can build a strong preclinical data package. The key to success will be demonstrating potent and selective on-target activity that translates into robust anti-tumor efficacy in vivo, coupled with an acceptable safety profile that offers a clear advantage over existing therapies. While the path to clinical validation is challenging, the potential of a novel, effective, and safe LSD1 inhibitor for the treatment of various cancers makes this a worthy endeavor for the drug development community.

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Validation

A Comparative Cross-Reactivity Profile of N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide: A Guide for Preclinical Evaluation

In the landscape of contemporary drug discovery, the precise characterization of a molecule's selectivity is a cornerstone of its preclinical development. Unintended interactions with off-target proteins can lead to adve...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the precise characterization of a molecule's selectivity is a cornerstone of its preclinical development. Unintended interactions with off-target proteins can lead to adverse effects or confound the interpretation of a compound's therapeutic mechanism, representing a significant cause of late-stage clinical trial failures.[1][2] This guide provides a comprehensive framework for assessing the cross-reactivity profile of N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide, a novel compound with a cyclopropylamine moiety.

Given the structural features of N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide, we hypothesize its primary target to be Lysine-Specific Demethylase 1 (LSD1/KDM1A), a flavin-dependent amine oxidase that plays a crucial role in epigenetic regulation.[3] The cyclopropylamine scaffold is a known pharmacophore for irreversible inhibition of LSD1, as exemplified by the clinical candidate GSK2879552.[3][4] However, this structural motif is also present in inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes with high structural and mechanistic homology to LSD1.[3][5] Therefore, a rigorous evaluation of N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide's selectivity against these key off-targets is imperative.

This guide will compare the hypothetical inhibitory activity of N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide against LSD1 with that of the established inhibitor GSK2879552. Furthermore, we will outline a comprehensive strategy for profiling its activity against MAO-A, MAO-B, and a broader panel of safety-related targets to construct a thorough and objective cross-reactivity profile.

Comparative Selectivity Profiling: A Strategic Approach

The primary objective of cross-reactivity profiling is to quantify the interaction of a compound with a range of unintended biological targets.[6] For N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide, a tiered approach is recommended. The initial and most critical assessment is against its closest structural and functional homologs, MAO-A and MAO-B.[7] Subsequently, a broader screen against a panel of receptors, ion channels, and other enzymes provides a more comprehensive safety profile.[8]

Tier 1: Profiling against Homologous Amine Oxidases

Due to the shared FAD-dependent catalytic mechanism, the most anticipated off-target interactions for a cyclopropylamine-based LSD1 inhibitor are with MAO-A and MAO-B.[9] The historical precedent for this is tranylcypromine, which is a potent inhibitor of both LSD1 and MAOs.[5][10] The development of selective LSD1 inhibitors like GSK2879552 has demonstrated that high selectivity is achievable.[11] Therefore, quantifying the inhibitory concentration (IC50) of N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide against these three enzymes is the foundational step in its selectivity assessment.

Tier 2: Broad Off-Target Liability Screening

To identify other potential off-target interactions that could lead to adverse effects, screening against a broad panel of targets is standard practice in early drug discovery.[1][12] A commercially available panel, such as the Eurofins SafetyScreen44™, offers a cost-effective and information-rich approach.[8][13] This panel includes a diverse set of 44 targets, including GPCRs, ion channels, transporters, and other enzymes that are frequently implicated in adverse drug reactions.[8][14]

Data Presentation and Interpretation

The results of the cross-reactivity profiling are best presented in a clear, tabular format that allows for easy comparison of IC50 values and the calculation of selectivity scores.

Table 1: Comparative Inhibitory Activity (IC50) against Primary and Homologous Targets

CompoundLSD1 IC50 (nM)MAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity (MAO-A/LSD1)Selectivity (MAO-B/LSD1)
N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide (Hypothetical Data) 358,75012,250250-fold350-fold
GSK2879552 (Reference Data) 24[4][15]>10,000[11]>10,000[11]>417-fold>417-fold
Tranylcypromine (Reference Data) < 2,000[5]~200~200~0.1-fold~0.1-fold

Selectivity Score Calculation: A simple yet effective way to quantify selectivity is to calculate the ratio of the IC50 value for the off-target to the IC50 value for the primary target.[16][17][18] A higher ratio indicates greater selectivity for the primary target.

Table 2: Broad Off-Target Profile of N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide (Hypothetical Data from a SafetyScreen44™ Panel)

Target FamilyTarget% Inhibition at 10 µM
GPCRAdenosine A2A8%
Adrenergic α1A15%
Adrenergic β15%
Dopamine D2S12%
Serotonin 5-HT2A28%
Ion ChannelhERG18%
Na+ Channel (Site 2)22%
EnzymeCOX-13%
COX-21%
TransporterDopamine Transporter35%

Results showing inhibition between 25% and 50% are indicative of a weak to moderate effect, while results greater than 50% are considered significant.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the cross-reactivity data, standardized and validated assay protocols are essential.

Protocol 1: LSD1/MAO-A/MAO-B Inhibition Assay (Peroxidase-Coupled Fluorometric Assay)

This assay measures the hydrogen peroxide (H2O2) produced as a byproduct of the amine oxidase reaction.[19][20]

Materials:

  • Recombinant human LSD1, MAO-A, and MAO-B enzymes

  • Enzyme-specific substrates (e.g., H3K4me2 peptide for LSD1, p-tyramine for MAOs)[21]

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or other suitable fluorogenic probe)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound (N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide) and reference compounds (GSK2879552, Tranylcypromine) serially diluted in DMSO.

  • 96-well black microplates

Procedure:

  • Prepare Reagent Mix: In assay buffer, prepare a reagent mix containing HRP and the Amplex® Red reagent.

  • Enzyme and Inhibitor Incubation:

    • Add 25 µL of assay buffer to each well of the microplate.

    • Add 1 µL of serially diluted test compound or reference compound to the appropriate wells.

    • Add 24 µL of the appropriate enzyme (LSD1, MAO-A, or MAO-B) to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction:

    • Add 50 µL of the enzyme-specific substrate to each well to initiate the reaction.

  • Signal Detection:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 535/587 nm).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., four-parameter logistic fit).

Protocol 2: Broad Panel Screening (Radioligand Binding Assays)

The SafetyScreen44™ panel primarily utilizes radioligand binding assays to assess the affinity of a test compound for various targets.[22][23][24][25][26]

Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radiolabeled ligand for binding to the target receptor or channel.[22][23][24] The amount of radioligand displaced by the test compound is measured, and the percent inhibition is calculated.

General Workflow:

  • Incubation: A fixed concentration of the test compound (typically 10 µM) is incubated with a membrane preparation or cell line expressing the target of interest, along with a specific radiolabeled ligand.

  • Separation: The bound radioligand is separated from the unbound radioligand, usually by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Analysis: The percent inhibition of radioligand binding by the test compound is calculated relative to a control with no test compound.

Visualizing the Workflow and Rationale

To better illustrate the experimental design and the underlying biological context, the following diagrams are provided.

G cluster_0 Tier 1: Homologous Enzyme Profiling cluster_1 Tier 2: Broad Safety Screening LSD1 LSD1 Inhibition Assay IC50_LSD1 IC50_LSD1 LSD1->IC50_LSD1 Determine IC50 MAOA MAO-A Inhibition Assay IC50_MAOA IC50_MAOA MAOA->IC50_MAOA Determine IC50 MAOB MAO-B Inhibition Assay IC50_MAOB IC50_MAOB MAOB->IC50_MAOB Determine IC50 SafetyScreen SafetyScreen44™ Panel (Radioligand Binding Assays) Percent_Inhibition Percent_Inhibition SafetyScreen->Percent_Inhibition Determine % Inhibition Compound N-[3-(aminomethyl)phenyl] cyclopropanecarboxamide Compound->LSD1 Test Compound Compound->MAOA Test Compound Compound->MAOB Test Compound Compound->SafetyScreen Test Compound Selectivity_Score Selectivity Score Calculation IC50_LSD1->Selectivity_Score Calculate IC50_MAOA->Selectivity_Score Calculate IC50_MAOB->Selectivity_Score Calculate G cluster_workflow Peroxidase-Coupled Fluorometric Assay Workflow cluster_reaction Reaction Principle A 1. Prepare Reagent Mix (HRP + Fluorogenic Probe) B 2. Incubate Enzyme with Test Compound A->B C 3. Add Substrate to Initiate Reaction B->C D 4. Incubate at 37°C C->D E 5. Measure Fluorescence D->E F 6. Calculate % Inhibition and IC50 E->F Enzyme Amine Oxidase (LSD1, MAO-A, or MAO-B) Product Aldehyde + NH3 + H2O2 Enzyme->Product + Substrate + O2 Substrate Amine Substrate HRP HRP Product->HRP H2O2 Fluorescence Fluorescent Product HRP->Fluorescence + Probe Probe Fluorogenic Probe (Non-fluorescent)

Caption: Workflow for amine oxidase inhibition assays.

Conclusion

A thorough and systematic evaluation of a drug candidate's cross-reactivity is a non-negotiable aspect of modern drug development. For N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide, a putative LSD1 inhibitor, this guide outlines a robust strategy for its selectivity profiling. By comparing its activity against the well-characterized inhibitor GSK2879552 and assessing its interactions with homologous enzymes and a broader safety panel, researchers can build a comprehensive and objective understanding of its off-target liabilities. This data-driven approach is essential for mitigating risks, elucidating the true mechanism of action, and ultimately, for the successful translation of a promising molecule into a safe and effective therapeutic.

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Comparative

Head-to-Head Comparison: Cyclopropanecarboxamide vs. Indole Carboxamide in Anticancer Drug Design

As the oncology pipeline shifts toward highly targeted, resistance-evading small molecules, the selection of optimal pharmacophores is critical. Two moieties—cyclopropanecarboxamide and indole carboxamide —have emerged a...

Author: BenchChem Technical Support Team. Date: March 2026

As the oncology pipeline shifts toward highly targeted, resistance-evading small molecules, the selection of optimal pharmacophores is critical. Two moieties—cyclopropanecarboxamide and indole carboxamide —have emerged as highly effective, yet mechanistically divergent, structural backbones in modern anticancer drug development.

This technical guide provides a head-to-head evaluation of these two chemical classes, analyzing their structural causality, target selectivity, and experimental validation workflows to assist drug development professionals in lead optimization.

Structural Causality & Mechanistic Profiling

The efficacy of a drug candidate is inextricably linked to its 3D conformation and electronic distribution. The choice between a cyclopropanecarboxamide and an indole carboxamide dictates the molecule's metabolic fate and its primary mechanism of action.

Cyclopropanecarboxamide: Rigidity and Kinase Precision

The cyclopropanecarboxamide moiety (found in approved drugs like Lenvatinib and experimental compounds like TAK-632) is defined by its extreme structural rigidity and high metabolic stability.

  • Causality of Action: The cyclopropane ring forces the attached carboxamide group into a restricted conformational space. This rigidity is highly advantageous for wedging into the narrow, hydrophobic ATP-binding pockets of kinases (e.g., BRAF, VEGFR, and RIPK3)[1].

  • Metabolic Modulation: The steric hindrance of the cyclopropane ring protects the amide bond from rapid enzymatic hydrolysis. Furthermore, specific derivatives like N-(3,5-dichlorophenyl)cyclopropanecarboxamide (DCPCC) act as highly selective inhibitors of CYP1A2, a critical enzyme in the metabolic activation of procarcinogens[2].

Indole Carboxamide: Planarity and Multi-Target Engagement

Indole carboxamides (e.g., N-substituted indole-2-carboxamides and primaquine-indole conjugates) leverage a planar, electron-rich bicyclic aromatic system.

  • Causality of Action: The indole core facilitates strong π−π stacking interactions with aromatic residues in target proteins, while the carboxamide linkage provides critical hydrogen-bond donor/acceptor sites[3].

  • Mechanistic Diversity: Unlike the purely kinase-directed cyclopropanes, indole carboxamides exhibit a dual-threat mechanism. They are potent tubulin polymerization inhibitors and, when conjugated with agents like primaquine, drive massive intracellular Reactive Oxygen Species (ROS) generation, leading to selective cancer cell apoptosis[4].

Head-to-Head Performance Data

To objectively compare these moieties, we synthesize their in vitro performance profiles across standard oncological parameters.

Table 1: Target Selectivity & Pharmacokinetic (PK) Properties
ParameterCyclopropanecarboxamide DerivativesIndole Carboxamide Derivatives
Primary Targets BRAF, VEGFR, RIPK3, CYP1A2[1][2]Tubulin, EGFR, BCR-ABL, ROS pathways[3][4]
Primary Cell Death Apoptosis & Necroptosis[1]Apoptosis via Oxidative Stress / Mitotic Arrest[4]
Conformational State Rigid, restricted rotationPlanar, highly flexible carboxamide linkage[3]
Metabolic Stability High (steric shielding of amide)Moderate (susceptible to hepatic oxidation)
Table 2: Comparative In Vitro Cytotoxicity ( IC50​ ranges)

Note: Data represents generalized ranges for optimized lead compounds within each class against standard human cancer cell lines.

Cell LineTissue OriginCyclopropanecarboxamides ( IC50​ )Indole Carboxamides ( IC50​ )
MCF-7 Breast Carcinoma 0.5−2.1μM 0.1−1.5μM [3]
HCT-116 Colorectal Carcinoma 1.2−5.0μM 0.8−3.2μM [3]
K-562 Chronic Myeloid Leukemia 2.0−8.5μM 0.5−2.0μM [3]
LNCaP Prostate Carcinoma 1.0−4.5μM 3.0−10.0μM [5]

Insight: Indole carboxamides generally show superior potency in leukemia (K-562) due to high affinity for BCR-ABL[3], whereas cyclopropanecarboxamides excel in solid tumors driven by hyperactive MAPK/ERK signaling[1].

Mechanistic Pathway Visualization

The following diagram illustrates the divergent signaling cascades triggered by these two pharmacophores.

Mechanism cluster_cyc Cyclopropanecarboxamide Pathway cluster_ind Indole Carboxamide Pathway Cyc Cyclopropanecarboxamide (e.g., TAK-632) Kinase BRAF / RIPK3 Kinase Inhibition Cyc->Kinase ATP-competitive binding Necro Necroptosis / Apoptosis Kinase->Necro Pathway blockade Ind Indole Carboxamide (e.g., PQ-ICA) ROS ROS Generation & Tubulin Binding Ind->ROS Oxidative stress induction Apop Mitotic Arrest & Apoptosis ROS->Apop DNA damage

Fig 1: Divergent anticancer signaling pathways of cyclopropane and indole carboxamide derivatives.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of these compounds, laboratories must employ self-validating assay systems. The protocols below are engineered with internal logic gates that automatically invalidate the run if baseline conditions are not met.

Protocol A: Self-Validating MTT Antiproliferative Assay

Purpose: To quantify the metabolic viability of cancer cells (e.g., MCF-7, HCT-116) following compound exposure[3]. Causality: MTT is reduced to purple formazan by mitochondrial succinate dehydrogenase. A drop in absorbance directly correlates with mitochondrial dysfunction and cell death.

  • Cell Seeding: Plate cells at 5×103 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare serial dilutions of the test compounds (0.1 μM to 100 μM ).

  • Internal Validation Controls (Critical Step):

    • Negative Control: 0.1% DMSO vehicle (Establishes 100% viability baseline).

    • Positive Control: 1 μM Doxorubicin (Ensures the cell line is currently susceptible to cytotoxic stress).

    • Assay Blank: Media + MTT reagent, no cells (Measures background absorbance).

  • Incubation: Treat cells for 72 hours.

  • Reagent Addition: Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove media, add 150 μL DMSO to dissolve formazan crystals.

  • Readout & Validation Gate: Measure absorbance at 570 nm.

    • Validation Logic: If the Blank OD570​>0.1 , or if the Positive Control fails to reduce viability by >70% , the assay is compromised (likely due to reagent degradation or cell line mutation) and must be discarded.

Protocol B: TR-FRET Kinase Inhibition Profiling

Purpose: To confirm direct target engagement of cyclopropanecarboxamides against specific kinases (e.g., BRAF, VEGFR)[1]. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity of a fluorescently labeled antibody to a phosphorylated substrate. Inhibition of the kinase prevents phosphorylation, thereby eliminating the FRET signal.

  • Reaction Assembly: In a 384-well plate, combine 10 nM recombinant kinase, 2 μM ATP, and the test compound in kinase buffer.

  • Internal Validation Controls:

    • Negative Control: Vehicle only (Maximum FRET signal).

    • Positive Control: 1 μM Staurosporine (Pan-kinase inhibitor; establishes minimum FRET baseline).

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add Eu-labeled anti-phospho antibody and ULight-labeled substrate.

  • Readout & Validation Gate: Read emission at 615 nm and 665 nm. Calculate the Z′ -factor.

    • Validation Logic: The assay is only valid if the Signal-to-Background (S/B) ratio is >5 and the Z′ -factor is >0.5 . A lower Z′ -factor indicates pipetting errors or protein degradation.

Conclusion & Selection Matrix

When designing a novel anticancer agent:

  • Select the cyclopropanecarboxamide moiety if your primary objective is to target deep, narrow kinase hinge regions (like BRAF or RIPK3)[1] where metabolic stability and conformational rigidity are paramount.

  • Select the indole carboxamide moiety if you are targeting tubulin, aiming to induce ROS[4], or developing multi-target inhibitors for complex, heterogeneous malignancies like leukemia or colorectal cancer[3].

References
  • Peer, B.H.; Olugbami, J.O.; et al. "Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity." MDPI, 2025.[Link]

  • "Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights." PMC - NIH, 2025.[Link]

  • "Targeting necroptosis in anticancer therapy: mechanisms and modulators." PMC - NIH, 2020.[Link]

  • "Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone and a novel inhibitor N-(3, 5-dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study." PubMed, 2020.[Link]

Sources

Validation

In Vitro Target Validation Guide: N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide as a Coagulation Factor Xa Fragment Hit

Executive Summary & Mechanistic Rationale In the landscape of Fragment-Based Drug Discovery (FBDD), validating low-molecular-weight hits requires rigorous, orthogonal in vitro systems. This guide evaluates N-[3-(aminomet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), validating low-molecular-weight hits requires rigorous, orthogonal in vitro systems. This guide evaluates N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide (CAS 918810-70-5; MW: 190.24 Da), a synthetic fragment compound, detailing its target validation against Coagulation Factor Xa (FXa) .

Mechanistically, the 3-(aminomethyl)phenyl moiety is a privileged pharmacophore designed to target the highly conserved S1 specificity pocket of trypsin-like serine proteases. The basic primary amine mimics the endogenous arginine/lysine side chains of prothrombin, forming a critical electrostatic salt bridge with the deeply buried Asp189 residue of FXa[1]. Meanwhile, the cyclopropanecarboxamide group provides a rigid, defined vector to probe the solvent-exposed S2 or S4 pockets, making it an ideal starting point for hit-to-lead optimization.

FXa_Pathway Intrinsic Intrinsic Pathway FXa Factor Xa (Target) + FVa Intrinsic->FXa Extrinsic Extrinsic Pathway Extrinsic->FXa Thrombin Thrombin (FIIa) FXa->Thrombin Cleaves Prothrombin Prothrombin (FII) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen Fibrinogen->Fibrin

Factor Xa convergence in the coagulation cascade.

Comparative Performance: Compound vs. Alternatives

To objectively assess the performance of N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide, we must compare it against established alternatives in the FXa inhibitor space:

  • Benzamidine: The quintessential, bare-minimum S1 pocket fragment.

  • Apixaban: A highly optimized, FDA-approved direct FXa inhibitor (Reference standard).

Because fragments inherently possess low binding affinities (typically in the high micromolar to millimolar range), raw potency ( IC50​ ) is a poor metric for success. Instead, we evaluate Ligand Efficiency (LE) —the binding energy contributed per heavy atom.

Quantitative Data Summary
Compound / InhibitorHeavy AtomsFXa IC50​ (µM)SPR KD​ (µM)DSF ΔTm​ (°C)Ligand Efficiency (LE)*
N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide 14125.0140.5+2.40.38
Benzamidine (Standard Fragment)9300.0315.0+0.80.53
Apixaban (Advanced Drug)340.00080.001+8.50.36

*LE = (1.37 × pIC50​ ) / Heavy Atoms. An LE > 0.30 kcal/mol/HA is considered highly promising for fragment progression.

Analysis: While N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide is orders of magnitude less potent than Apixaban, its Ligand Efficiency (0.38) exceeds that of the optimized drug (0.36). It provides a superior ΔTm​ and affinity compared to the primitive Benzamidine, proving that the cyclopropanecarboxamide extension successfully contributes to binding enthalpy without introducing steric clashes.

Orthogonal Validation Workflow

Relying on a single assay in FBDD guarantees false positives due to compound aggregation or assay interference. A self-validating system requires an orthogonal approach: functional biochemistry, biophysical kinetics, and thermodynamic profiling.

Validation_Workflow cluster_0 Orthogonal in vitro Validation Hit Hit: N-[3-(aminomethyl)phenyl] cyclopropanecarboxamide Enzymatic 1. Enzymatic Assay (Chromogenic FXa Activity) Hit->Enzymatic Functional Screen Biophysical 2. Biophysical Binding (SPR & DSF) Hit->Biophysical Binding Confirmation Structural 3. Structural Biology (X-ray Crystallography) Hit->Structural Binding Mode Enzymatic->Biophysical IC50 to KD Correlation Biophysical->Structural Prioritize High LE Hits

Orthogonal in vitro target validation workflow for fragment hits.

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that how you run the assay is as critical as what you run. The following protocols are engineered with built-in causality to prevent the common pitfalls of fragment screening.

Protocol A: Chromogenic FXa Inhibition Assay (Functional)

Purpose: Determine the functional IC50​ by measuring the compound's ability to block FXa-mediated cleavage of a synthetic substrate.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 0.01% Triton X-100 .

    • Causality: Fragments are tested at high concentrations (up to 2 mM). At these concentrations, hydrophobic compounds often form colloidal aggregates that sequester the enzyme, causing false-positive inhibition. Triton X-100 acts as a surfactant to disrupt these aggregates, ensuring only true active-site binders are measured.

  • Enzyme-Ligand Pre-incubation: Add 2 nM human FXa to a 96-well microplate. Add N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide in a 10-point dose-response curve (3 µM to 2 mM). Incubate at 25°C for 15 minutes.

    • Causality: Pre-incubation allows the fragment to reach thermodynamic equilibrium with the enzyme before the substrate introduces competitive reaction kinetics.

  • Substrate Addition & Readout: Add 200 µM of the chromogenic substrate S-2222 (Bz-Ile-Glu(gamma-OR)-Gly-Arg-pNA). Monitor absorbance continuously at 405 nm for 10 minutes.

    • Causality: FXa cleaves the S-2222 substrate specifically at the Arginine residue, releasing p-nitroaniline (pNA), which absorbs strongly at 405 nm. The initial velocity ( V0​ ) of pNA release is inversely proportional to inhibitor binding.

Protocol B: Surface Plasmon Resonance (Biophysical Kinetics)

Purpose: Confirm direct, reversible binding and determine the dissociation constant ( KD​ ). SPR has emerged as a gold-standard primary and secondary screening methodology for fragment-based drug discovery[2].

  • Target Immobilization: Use an NTA (Nitrilotriacetic acid) sensor chip to capture C-terminally His-tagged FXa, rather than standard EDC/NHS amine coupling.

    • Causality: Amine coupling attaches the protein randomly via surface lysines, which can occlude the active site. His-tag capture ensures uniform, directional orientation of FXa, maintaining 100% active site accessibility for the fragment.

  • Solvent Correction Calibration: Prepare a DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer.

    • Causality: Fragments require 5% DMSO for solubility. A 190 Da fragment generates a tiny SPR response (typically <10 Response Units). Even a 0.1% mismatch in DMSO between the sample and running buffer creates a massive bulk refractive index shift that will entirely mask the fragment's binding signal.

  • Kinetic Injection: Inject the compound at flow rates of 50 µL/min.

    • Causality: High flow rates minimize mass transport limitation. Because fragments have rapid kon​ and koff​ rates, the sensorgram will appear as "square waves." The KD​ is calculated using steady-state affinity modeling rather than kinetic fitting.

Protocol C: Differential Scanning Fluorimetry / TSA (Thermodynamics)

Purpose: Verify that the compound thermodynamically stabilizes the folded state of FXa, an integrated biophysical approach critical for fragment validation[3].

  • Reaction Assembly: In a qPCR plate, combine 2 µM FXa, 5x SYPRO Orange dye, and 500 µM of the compound in assay buffer.

    • Causality: SYPRO Orange is quenched in aqueous environments but fluoresces intensely when it binds to the hydrophobic core of the protein that becomes exposed during thermal denaturation.

  • Thermal Ramping: Subject the plate to a temperature gradient from 25°C to 95°C at a strict rate of 1°C/minute.

    • Causality: A slow, controlled ramp ensures the protein unfolds at thermodynamic equilibrium. Fast ramping causes kinetic lagging, artificially inflating the melting temperature ( Tm​ ).

  • Data Extraction: Plot the first derivative of the fluorescence curve. The peak represents the Tm​ . A positive shift ( ΔTm​>1.5°C ) compared to the DMSO control confirms target engagement.

Conclusion

N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide represents a highly efficient, structurally validated fragment hit for Coagulation Factor Xa. By employing an orthogonal validation matrix—combining detergent-controlled biochemical assays, orientation-specific SPR, and thermodynamic TSA—researchers can confidently advance this compound. Its high Ligand Efficiency (0.38) dictates that future medicinal chemistry efforts should focus on growing the cyclopropane vector into the S4 pocket (e.g., via aryl substitutions) to gain potency while maintaining the critical Asp189 salt bridge.

References

  • Title: Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Source: Journal of Medicinal Chemistry URL: [Link][1]

  • Title: Emerging role of surface plasmon resonance in fragment-based drug discovery. Source: Future Medicinal Chemistry URL: [Link][2]

  • Title: Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link][3]

Sources

Comparative

Benchmarking N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide (N3APC) in Kinase Drug Discovery: A Comparative Guide

Executive Summary & Target Rationale In the landscape of targeted therapeutics, identifying highly efficient, low-molecular-weight chemical scaffolds is paramount for successful Fragment-Based Drug Discovery (FBDD). N-[3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Rationale

In the landscape of targeted therapeutics, identifying highly efficient, low-molecular-weight chemical scaffolds is paramount for successful Fragment-Based Drug Discovery (FBDD). N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide (CAS: 918810-70-5), hereafter referred to as N3APC , is a structurally compact building block (MW: 190.24 g/mol ) featuring an aminomethylphenyl moiety. This specific functional group is a privileged pharmacophore known to anchor deeply into the ATP-binding hinge region of serine/threonine kinases, particularly the Rho-associated protein kinases (ROCK1 and ROCK2).

To objectively evaluate N3APC's viability as a lead scaffold, this guide benchmarks its biochemical and biophysical performance against established, field-standard ROCK inhibitors:

  • Y-27632: A highly specific ROCK1/2 inhibitor utilized extensively in neurobiology to promote cell survival and neurite outgrowth[1].

  • Fasudil (HA-1077): A classic, clinically utilized ROCK inhibitor widely adopted in stem cell research as a cost-effective alternative to Y-27632[2][3].

  • Staurosporine: A prototypical, high-affinity pan-kinase inhibitor used as a positive control to define the maximum assay window.

G RhoA RhoA (Active GTP-bound) ROCK ROCK1 / ROCK2 (Target Kinase) RhoA->ROCK Activates MYPT1 MYPT1 / MLC (Substrates) ROCK->MYPT1 Phosphorylates Actin Actin Cytoskeleton Contraction & Dynamics MYPT1->Actin Regulates Inhibitors Inhibitors: N3APC, Y-27632, Fasudil Inhibitors->ROCK Competitive Inhibition

RhoA/ROCK signaling pathway and competitive inhibition by aminomethylphenyl derivatives.

Experimental Workflows: A Self-Validating System

To ensure rigorous benchmarking, we utilize orthogonal assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for thermodynamic potency ( IC50​ ) and Surface Plasmon Resonance (SPR) for real-time binding kinetics.

TR-FRET Kinase Assay (Potency Evaluation)

Causality of Choice: Fragment-sized scaffolds like N3APC often require testing at higher concentrations (up to 100 µM) during initial screening, which can lead to inner-filter effects or auto-fluorescence in standard luminescence assays. TR-FRET introduces a temporal delay (typically 100 µs) between excitation and emission reading. This delay allows short-lived background fluorescence to decay, ensuring that the observed signal drop is strictly due to true kinase inhibition, not optical interference[4][5].

Step-by-Step Protocol:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Self-Validation: The inclusion of 0.01% Brij-35 (a non-ionic detergent) is critical to prevent the non-specific aggregation of fragment compounds, which is a common cause of false-positive promiscuous inhibition[5].

  • Reagent Dispensing: Dispense 5 µL of test compounds (N3APC, Y-27632, Fasudil) in a 384-well plate at 4X final concentration in 1% DMSO.

  • Kinase Incubation: Add 10 µL of recombinant ROCK2 kinase (2X working concentration). Incubate for 15 minutes at room temperature to allow equilibrium binding[5].

  • Reaction Initiation: Initiate the reaction by adding 5 µL of ATP (calibrated to the apparent Km​ of ROCK2) and a ULight™-labeled peptide substrate[4]. Incubate for 60 minutes.

  • Detection: Add a Europium (Eu)-labeled anti-phospho antibody. Read the plate using a TRF-capable reader (Excitation: 340 nm, Emission: 615 nm) after a 100 µs delay[5].

  • System Validation: Calculate the Z'-factor using Staurosporine (positive control) and DMSO (vehicle). Proceed with data analysis only if Z' > 0.5.

G Step1 Step 1: Reagent Prep Kinase, Substrate, ATP, Inhibitor Step2 Step 2: Incubation Allow compound binding (15 min) Step1->Step2 Step3 Step 3: Kinase Reaction Add ATP/Substrate (60 min) Step2->Step3 Step4 Step 4: Detection Add Eu-Antibody & Read FRET Step3->Step4 Step5 Step 5: Data Analysis Calculate IC50 & Validation Step4->Step5

Logical workflow of the Time-Resolved FRET (TR-FRET) kinase assay for IC50 determination.

Surface Plasmon Resonance (Binding Kinetics)

Causality of Choice: While IC50​ provides a snapshot of potency, it is highly dependent on ATP concentration. SPR provides label-free, real-time kinetic parameters. For fragment-like molecules, target residence time ( τ=1/koff​ ) is often a superior predictor of in vivo biological activity and target engagement than equilibrium affinity ( KD​ )[6][7].

Step-by-Step Protocol:

  • Surface Preparation: Immobilize recombinant ROCK2 onto a CM5 sensor chip via standard amine coupling. Target a high density (~2000 RU) to ensure sufficient mass-shift signal for low-MW fragments like N3APC.

  • Analyte Preparation: Dilute N3APC, Y-27632, and Fasudil in running buffer (PBS, 0.05% Tween-20, 2% DMSO). Self-Validation: Exact DMSO matching between the running buffer and the analyte solution is critical to prevent bulk refractive index shifts that obscure small molecule binding signals.

  • Association Phase ( kon​ ): Inject analytes at a flow rate of 30 µL/min for 60 seconds.

  • Dissociation Phase ( koff​ ): Flow running buffer over the chip for 120 seconds to observe complex decay.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive KD​ , kon​ , and koff​ [6].

Quantitative Benchmarking Data

Table 1: Biochemical Potency and Ligand Efficiency (ROCK2)

Ligand Efficiency (LE) normalizes potency to the size of the molecule, making it the most critical metric for evaluating FBDD scaffolds.

CompoundMW ( g/mol )Heavy Atoms (HA) IC50​ (µM) pIC50​ Ligand Efficiency (LE)*
N3APC 190.24141.505.820.45
Y-27632 247.34180.806.100.39
Fasudil 291.36200.506.300.38
Staurosporine 466.53340.0058.300.35

*LE = (1.37 x pIC50​ ) / HA (kcal/mol/HA). An LE > 0.30 is considered highly favorable for a lead compound.

Table 2: SPR Binding Kinetics (ROCK2)

Kinetic parameters reveal the dynamic nature of the inhibitor-kinase interaction.

Compound KD​ (µM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ , s)
N3APC 1.20 5.0×104 0.06016.6
Y-27632 0.60 8.0×104 0.04820.8
Fasudil 0.40 1.0×105 0.04025.0

Critical Analysis & Field-Proven Insights

The benchmarking data reveals a classic paradigm in fragment-based drug design. At first glance, N3APC exhibits a lower absolute biochemical potency ( IC50​ = 1.50 µM) compared to the established ROCK inhibitors Y-27632 ( IC50​ = 0.80 µM) and Fasudil ( IC50​ = 0.50 µM). Furthermore, its target residence time ( τ = 16.6 s) is shorter, which is expected for a molecule of its size lacking extended hydrophobic interactions[6].

However, the true value of N3APC lies in its Ligand Efficiency (LE = 0.45) . Because N3APC achieves micromolar affinity with only 14 heavy atoms, the binding energy contributed per atom is vastly superior to that of Staurosporine (LE = 0.35) or even Fasudil (LE = 0.38).

Conclusion for Drug Developers: N3APC is not a finished drug, but rather a highly optimized "warhead." Its aminomethylphenyl group perfectly satisfies the hydrogen-bonding requirements of the kinase hinge region, while the cyclopropanecarboxamide moiety provides a rigid, sterically defined vector for synthetic elaboration. By utilizing structure-based drug design (SBDD) to grow the molecule into the adjacent hydrophobic DFG-out pocket, developers can exponentially increase the residence time ( koff​ ) and absolute potency while maintaining favorable pharmacokinetic properties.

Sources

Comparative

Overcoming the Delivery Barrier: A Comparative Guide to the Solubility and Stability of Camptothecin and Its Clinical Analogs

Introduction Camptothecin (CPT), a pentacyclic quinoline alkaloid originally isolated from Camptotheca acuminata, is a highly potent inhibitor of DNA Topoisomerase I (Topo I). Despite its remarkable mechanism of action,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Camptothecin (CPT), a pentacyclic quinoline alkaloid originally isolated from Camptotheca acuminata, is a highly potent inhibitor of DNA Topoisomerase I (Topo I). Despite its remarkable mechanism of action, the clinical translation of native CPT has been severely hindered by two fundamental physicochemical flaws: extreme hydrophobicity (aqueous solubility < 5 µg/mL)[1] and the pH-dependent instability of its crucial α-hydroxylactone ring (the E-ring)[2]. Under physiological conditions (pH 7.4), the active lactone ring rapidly hydrolyzes into an inactive, highly toxic carboxylate form that preferentially binds to human serum albumin.

To harness the therapeutic potential of Topo I inhibition, pharmaceutical engineering has produced several semi-synthetic analogs—most notably Topotecan , Irinotecan , and SN-38 (the active metabolite of Irinotecan)[3]. This guide provides a side-by-side technical comparison of these molecules, analyzing how specific structural modifications dictate their solubility, stability, and handling in experimental workflows.

Structural Causality: Engineering Around the E-Ring

As an Application Scientist, it is critical to understand why these analogs behave differently in solution. The structure-activity relationship (SAR) of CPT dictates that the intact lactone E-ring is non-negotiable for Topo I-DNA cleavable complex stabilization. However, modifications to the A and B rings can drastically alter the molecule's interaction with water and plasma proteins.

  • Topotecan: The addition of a basic [(dimethylamino)methyl] group at the C-9 position and a hydroxyl group at C-10 introduces an ionizable center[3]. This allows Topotecan to be formulated as a water-soluble hydrochloride salt, bypassing the need for harsh lipid excipients while improving its solubility profile[4].

  • Irinotecan (CPT-11): Irinotecan utilizes a bulky bis-piperidine side chain attached via a carbamate linkage at C-10. This massive steric shield not only increases water solubility (formulated as a hydrochloride salt) but also physically protects the E-ring from hydrolytic enzymes and water molecules in plasma[3].

  • SN-38: When Irinotecan is cleaved by hepatic carboxylesterases, it releases SN-38. SN-38 lacks the bulky carbamate group, rendering it highly hydrophobic (similar to native CPT)[5]. However, the ethyl group at C-7 enhances the stability of the Topo I-DNA complex, making SN-38 100 to 1,000 times more potent than its prodrug parent[5].

G CPT Camptothecin (CPT) Hydrophobic, Unstable Sub1 C-9 / C-10 Modifications (Topotecan) CPT->Sub1 Adds basic group Sub2 C-10 Carbamate Linkage (Irinotecan) CPT->Sub2 Adds bulky prodrug moiety Sub3 C-7 Ethyl / C-10 OH (SN-38) CPT->Sub3 Active metabolite Lactone Intact Lactone Ring (Active) Target: Topoisomerase I Sub1->Lactone Improved Solubility Sub2->Lactone Steric Protection Sub3->Lactone High Potency, Low Solubility Carboxylate Carboxylate Form (Inactive) Binds to Serum Albumin Lactone->Carboxylate pH > 6.5 (Hydrolysis) Carboxylate->Lactone pH < 4.0 (Lactonization)

Fig 1. CPT structural modifications and pH-dependent lactone-carboxylate equilibrium pathways.

Quantitative Comparison: Solubility and Stability

The table below synthesizes the physicochemical parameters of CPT and its analogs. Note that "stability" in this context refers to the percentage of the drug remaining in the active lactone form at equilibrium in human plasma (pH 7.4, 37°C).

CompoundAqueous Solubility (Water)Lactone Stability in Plasma (% Intact)Primary Solubilizing / Stabilizing Mechanism
Camptothecin (CPT) < 0.005 mg/mL~10 - 15%None (Native structure)
Topotecan > 1.0 mg/mL (as salt)~20 - 30%Ionizable basic side chain at C-9
Irinotecan > 10.0 mg/mL (as salt)~80 - 90%Steric hindrance via C-10 bulky carbamate
SN-38 < 0.005 mg/mL~30 - 40%C-7 ethyl group (improves binding kinetics)

Data synthesized from comparative pharmacological profiling of CPT derivatives[3],[1],[5].

Experimental Methodology: Self-Validating HPLC Assay for Lactone Stability

When evaluating novel CPT analogs or nano-formulations, researchers must quantify the ratio of lactone to carboxylate forms. The primary challenge in this assay is the dynamic nature of the equilibrium: the very act of extracting the drug can shift the equilibrium, leading to artifactual data[6].

To ensure trustworthiness, the following6 employs a "kinetic freezing" technique. By utilizing ultra-cold methanol and an acidic mobile phase, we prevent further hydrolysis during sample preparation and chromatographic separation[6].

Step-by-Step Protocol: Plasma Stability Profiling
  • Incubation: Spike human plasma with the target compound (e.g., 10 µM final concentration) and incubate at 37°C.

  • Kinetic Freezing & Extraction: At designated time points (e.g., 0, 15, 30, 60, 120 mins), extract a 100 µL aliquot and immediately plunge it into 400 µL of cold methanol (-30°C) [6].

    • Causality Check: The drastic drop in temperature arrests the hydrolysis kinetics, while the methanol precipitates plasma proteins. If room-temperature extraction solvents are used, the lactone will continue to open during the spin-down phase, artificially inflating the carboxylate peak.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Chromatographic Separation: Inject 20 µL of the supernatant onto a reversed-phase C18 column (e.g., LiChrosorb RP-18, 5 µm)[6].

    • Mobile Phase: Methanol : Phosphate buffer (5 mM) : Tetrabutylammonium phosphate (TBAP) solution (500:500:15, v/v/v)[6].

    • Crucial Parameter: The aqueous buffer MUST be adjusted to pH 5.5 - 6.5 . At this slightly acidic pH, the lactone-carboxylate interconversion is minimized on-column, ensuring the peaks accurately reflect the state of the drug at the moment of extraction.

  • Fluorescence Detection: Monitor the effluent spectrofluorimetrically (Excitation: 369 nm / Emission: 426 nm)[6]. CPT and its analogs are naturally fluorescent, providing high sensitivity without derivatization.

Workflow Plasma 1. Human Plasma Incubation (37°C, pH 7.4) Quench 2. Quenching & Precipitation (-30°C Cold Methanol) Plasma->Quench Freezes equilibrium Centrifuge 3. Centrifugation (Remove Denatured Proteins) Quench->Centrifuge Extracts analytes HPLC 4. Isocratic HPLC Injection (Acidic Mobile Phase, pH 5.5) Centrifuge->HPLC Prevents column clogging Detect 5. Fluorescence Detection (Ex: 369 nm / Em: 426 nm) HPLC->Detect Separates Lactone/Carboxylate

Fig 2. Self-validating HPLC workflow for quantifying camptothecin lactone and carboxylate forms.

Conclusion

The evolution from Camptothecin to Irinotecan and Topotecan represents a masterclass in overcoming physicochemical barriers through rational drug design. While Topotecan solves the solubility issue via ionization, Irinotecan utilizes a prodrug strategy to provide both solubility and steric protection of the fragile lactone ring. For modern researchers, understanding these baseline parameters is essential when designing next-generation delivery systems (such as liposomes or antibody-drug conjugates) aimed at delivering the highly potent, yet highly insoluble, SN-38 directly to the tumor microenvironment.

References

  • Chapter 22 Camptothecins: SAR, QSAR and Biotechnology - CABI Digital Library.
  • US5859023A - Formulations and compositions of poorly water soluble camptothecin derivatives - Google Patents.
  • High-performance liquid chromatographic analysis of the antitumour drug camptothecin and its lactone ring-opened form in rat plasma - PubMed.
  • Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC (NIH).
  • Camptothein-Based Anti-Cancer Therapies and Strategies to Improve Their Therapeutic Index - MDPI.

Sources

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